PD-089828
Description
Properties
IUPAC Name |
1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N6O/c1-18(2,3)26-17(27)25-15-10(13-11(19)5-4-6-12(13)20)7-9-8-22-16(21)24-14(9)23-15/h4-8H,1-3H3,(H4,21,22,23,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWSNCZYJCOEFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=C(C=C2C=NC(=NC2=N1)N)C3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PD-089828: A Technical Guide to its Mechanism of Action as a Multi-Targeting Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD-089828 is a synthetic, cell-permeable small molecule inhibitor belonging to the 6-aryl-pyrido[2,3-d]pyrimidine class of compounds. It functions as a broad-spectrum protein tyrosine kinase inhibitor, demonstrating activity against several key growth factor receptors and non-receptor tyrosine kinases implicated in oncogenesis and other proliferative diseases. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular targets, inhibitory characteristics, and the downstream cellular consequences of its activity. The information presented herein is synthesized from seminal studies and is intended to serve as a detailed resource for researchers and professionals in the field of drug development.
Core Mechanism of Action: Multi-Targeted Tyrosine Kinase Inhibition
This compound exerts its biological effects by inhibiting the activity of multiple protein tyrosine kinases, which are crucial enzymes in cellular signal transduction pathways that regulate cell growth, differentiation, and survival. The primary mechanism of inhibition for most of its targets is competitive binding with adenosine triphosphate (ATP) at the catalytic site of the kinase domain. However, a non-competitive mode of inhibition has been observed for c-Src.
The key molecular targets of this compound include:
-
Fibroblast Growth Factor Receptor 1 (FGFR-1): A receptor tyrosine kinase involved in angiogenesis, cell proliferation, and differentiation.
-
Platelet-Derived Growth Factor Receptor β (PDGFR-β): A receptor tyrosine kinase that plays a significant role in cell growth, proliferation, and migration, particularly in connective tissues.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that is a key regulator of cell growth and is often overexpressed in various cancers.
-
c-Src Tyrosine Kinase: A non-receptor tyrosine kinase that acts as a downstream signaling molecule for numerous growth factor receptors and is involved in cell proliferation, survival, and motility.
By inhibiting these kinases, this compound effectively blocks the initiation and propagation of downstream signaling cascades, ultimately leading to the suppression of cell proliferation and mitogenesis.
Quantitative Inhibitory Profile
The inhibitory potency of this compound against its primary targets has been quantified through various in vitro assays. The following table summarizes the key quantitative data, including IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.
| Target/Process | Assay Type | IC50 (µM) | Inhibition Mechanism |
| Enzymatic Activity | |||
| FGFR-1 | In vitro kinase assay | 0.15 | ATP Competitive |
| PDGFR-β | In vitro kinase assay | 1.76 | ATP Competitive |
| EGFR | In vitro kinase assay | 5.47 | ATP Competitive |
| c-Src | In vitro kinase assay | 0.18 | Non-competitive |
| Cellular Activity | |||
| FGFR-1 Autophosphorylation | Cell-based assay (A121(p) cells) | 0.63 | - |
| PDGFR-β Autophosphorylation | Cell-based assay | 0.82 | - |
| EGFR Autophosphorylation | Cell-based assay | 10.9 | - |
| Mitogen-Activated Protein Kinase (MAPK) | Cell-based assay | 7.1 | - |
| Cellular Processes | |||
| bFGF-induced DNA Synthesis | Mitogenesis assay | 0.48 | - |
| PDGF-induced DNA Synthesis | Mitogenesis assay | 0.8 | - |
| EGF-induced DNA Synthesis | Mitogenesis assay | 1.7 | - |
| Serum-stimulated Cell Growth | Cell growth assay | 1.8 | - |
Signaling Pathways Modulated by this compound
This compound disrupts key signaling pathways initiated by growth factors. The primary pathway affected is the Ras-Raf-MEK-ERK (MAPK) pathway, a central regulator of cell proliferation.
Figure 1: Signaling pathways inhibited by this compound.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the characterization of this compound. These protocols are based on standard techniques employed in the late 1990s and the information available from the primary literature.
In Vitro Tyrosine Kinase Assays
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified tyrosine kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human FGFR-1, PDGFR-β, EGFR, and c-Src kinases were used. A generic tyrosine-containing peptide substrate (e.g., poly(Glu, Tyr) 4:1) was used to measure kinase activity.
-
Reaction Mixture: The kinase reaction was typically performed in a buffer containing HEPES, MgCl2, MnCl2, and a source of ATP, including [γ-³²P]ATP for radiometric detection.
-
Inhibition Assay:
-
Varying concentrations of this compound (dissolved in DMSO) were pre-incubated with the kinase.
-
The reaction was initiated by the addition of the peptide substrate and [γ-³²P]ATP.
-
The reaction was allowed to proceed for a defined period (e.g., 10-30 minutes) at 30°C.
-
The reaction was stopped by the addition of phosphoric acid.
-
-
Detection:
-
Aliquots of the reaction mixture were spotted onto phosphocellulose paper filters.
-
The filters were washed extensively to remove unincorporated [γ-³²P]ATP.
-
The amount of ³²P incorporated into the peptide substrate was quantified using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition for each concentration of this compound was calculated relative to a DMSO control. IC50 values were determined by non-linear regression analysis.
Figure 2: Workflow for in vitro tyrosine kinase assay.
Receptor Autophosphorylation Assays
Objective: To assess the ability of this compound to inhibit the ligand-induced autophosphorylation of receptor tyrosine kinases in a cellular context.
Methodology:
-
Cell Culture: Vascular smooth muscle cells (for PDGFR and EGFR) or A121(p) cells (for FGFR) were cultured to near confluence.
-
Serum Starvation: Cells were serum-starved for 24-48 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Cells were pre-treated with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Ligand Stimulation: Cells were stimulated with the appropriate growth factor (e.g., PDGF, EGF, or bFGF) for a short period (e.g., 5-10 minutes) at 37°C.
-
Cell Lysis: The stimulation was terminated by washing with cold PBS and lysing the cells in a buffer containing detergents and phosphatase inhibitors.
-
Immunoprecipitation: The target receptor was immunoprecipitated from the cell lysates using a specific primary antibody and protein A/G-agarose beads.
-
Western Blotting:
-
The immunoprecipitated proteins were resolved by SDS-PAGE and transferred to a nitrocellulose membrane.
-
The membrane was probed with an anti-phosphotyrosine antibody to detect the level of receptor phosphorylation.
-
The membrane was subsequently stripped and re-probed with an antibody against the total receptor protein to ensure equal loading.
-
-
Detection and Analysis: The protein bands were visualized using a chemiluminescence detection system. The intensity of the phosphotyrosine signal was quantified and normalized to the total receptor signal. IC50 values were calculated.
Mitogenesis (DNA Synthesis) Assay
Objective: To determine the effect of this compound on growth factor-stimulated DNA synthesis, a hallmark of cell proliferation.
Methodology:
-
Cell Seeding and Synchronization: Vascular smooth muscle cells were seeded in 96-well plates and synchronized by serum starvation.
-
Inhibitor and Growth Factor Treatment: Cells were treated with various concentrations of this compound in the presence of a specific growth factor (PDGF, EGF, or bFGF).
-
[³H]Thymidine Incorporation: After a prolonged incubation period (e.g., 24 hours), [³H]thymidine was added to the culture medium for the final few hours (e.g., 4-6 hours) to label newly synthesized DNA.
-
Cell Harvesting: The cells were harvested onto glass fiber filters using a cell harvester.
-
Scintillation Counting: The amount of incorporated [³H]thymidine was measured using a liquid scintillation counter.
-
Data Analysis: The results were expressed as a percentage of the control (growth factor-stimulated cells without inhibitor), and IC50 values were determined.
Conclusion
This compound is a potent, multi-targeting protein tyrosine kinase inhibitor with a well-defined mechanism of action. Its ability to inhibit key growth factor receptors and downstream signaling pathways provides a strong rationale for its investigation in proliferative diseases. The quantitative data and experimental protocols outlined in this guide offer a comprehensive technical resource for researchers and drug development professionals interested in the further study and potential application of this compound. The provided visualizations of the signaling pathways and experimental workflows aim to facilitate a deeper understanding of its complex biological activity.
In-Depth Technical Guide: The Kinase Inhibition Profile of PD-089828
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-089828 is a synthetic, cell-permeable, and reversible pyrido[2,3-d]pyrimidine derivative that has been identified as a potent inhibitor of several protein tyrosine kinases. Its ability to target multiple key signaling pathways has made it a subject of interest in the investigation of various pathological conditions, including cancer, atherosclerosis, and restenosis, where aberrant kinase activity is a known driver of disease progression.[1] This technical guide provides a comprehensive overview of the kinase inhibition profile of this compound, including quantitative inhibitory data, detailed experimental methodologies, and visualizations of the affected signaling pathways.
Data Presentation: Kinase Inhibition Profile of this compound
The inhibitory activity of this compound has been quantified against a panel of key protein tyrosine kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below. It is noteworthy that this compound exhibits a distinct mechanism of action against different kinases, acting as an ATP-competitive inhibitor for receptor tyrosine kinases and a noncompetitive inhibitor for the non-receptor tyrosine kinase c-Src.
| Target Kinase | IC50 (µM) | Mechanism of Inhibition |
| FGFR-1 | 0.15 | ATP-competitive |
| PDGFR-β | 1.76 | ATP-competitive |
| EGFR | 5.47 | ATP-competitive |
| c-Src | 0.18 | Noncompetitive |
| MAPK | 7.1 | Not specified |
Note: The IC50 values presented are derived from in vitro kinase assays and may vary slightly between different experimental setups.
Experimental Protocols
The following sections describe the generalized methodologies employed in the determination of the kinase inhibition profile of this compound, with specific details adapted from the foundational study by Dahring TK, et al. (1997).
In Vitro Kinase Inhibition Assay
A generalized workflow for determining the in vitro kinase inhibitory activity of a compound like this compound is depicted in the diagram below. This process typically involves the use of purified recombinant kinases and specific peptide or protein substrates.
Materials:
-
Purified recombinant kinases (FGFR-1, PDGFR-β, EGFR, c-Src)
-
Specific peptide or protein substrates for each kinase
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Adenosine triphosphate (ATP), typically radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP) for traditional assays, or non-labeled for luminescence/fluorescence-based assays
-
Kinase assay buffer (composition varies but generally contains a buffer like HEPES or Tris-HCl, MgCl₂, and other components to ensure optimal kinase activity)
-
96-well or 384-well assay plates
-
Detection reagents (e.g., scintillant for radiometric assays, luciferase/luciferin for ADP-Glo™ type assays)
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared to test a range of concentrations.
-
Assay Setup: The kinase, substrate, and this compound (or vehicle control) are added to the wells of the assay plate in the kinase assay buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped, often by the addition of a solution containing EDTA (to chelate Mg²⁺) or a strong acid.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the radiolabeled phosphate on a filter and measuring with a scintillation counter. In luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured, which is proportional to kinase activity.
-
Data Analysis: The kinase activity at each concentration of this compound is normalized to the control (vehicle-treated) activity. The IC50 value is then determined by fitting the data to a dose-response curve.
Determination of Mechanism of Inhibition (ATP-Competitive vs. Noncompetitive)
To elucidate the mechanism of inhibition, the in vitro kinase assay is performed at multiple fixed concentrations of ATP.
Procedure:
-
A matrix of experiments is set up where both the concentration of this compound and the concentration of ATP are varied.
-
IC50 values for this compound are determined at each ATP concentration.
-
Data Analysis:
-
For an ATP-competitive inhibitor , the apparent IC50 value will increase as the concentration of ATP increases. This is because the inhibitor and ATP are competing for the same binding site on the kinase.
-
For a noncompetitive inhibitor , the IC50 value will remain relatively constant regardless of the ATP concentration. This indicates that the inhibitor binds to a site on the kinase that is distinct from the ATP-binding pocket (an allosteric site).
-
Signaling Pathway Inhibition by this compound
This compound exerts its cellular effects by inhibiting key nodes in critical signaling pathways that regulate cell proliferation, survival, and migration. The following diagrams illustrate the points of inhibition by this compound within the FGFR, PDGFR, EGFR, and c-Src signaling cascades.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
Platelet-Derived Growth Factor Receptor (PDGFR) Signaling Pathway
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
c-Src Signaling Pathway
Conclusion
This compound is a multi-targeted tyrosine kinase inhibitor with a well-defined in vitro inhibition profile. Its ability to act as an ATP-competitive inhibitor of key receptor tyrosine kinases like FGFR-1, PDGFR-β, and EGFR, coupled with its noncompetitive inhibition of the crucial non-receptor tyrosine kinase c-Src, underscores its potential as a valuable tool for cancer research and drug development. The data and methodologies presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this compound and similar multi-targeted kinase inhibitors. Future studies may focus on its in vivo efficacy, safety profile, and the potential for combination therapies.
References
PD-089828: A Technical Guide to its Targets and In Vitro Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-089828 is a synthetic, small-molecule inhibitor of protein tyrosine kinases. It has been characterized as a broad-spectrum inhibitor, targeting multiple receptor and non-receptor tyrosine kinases that are crucial regulators of cellular signaling pathways implicated in oncogenesis, angiogenesis, and other proliferative diseases.[1][2] This technical guide provides a comprehensive overview of the primary molecular targets of this compound, its corresponding inhibitory concentrations (IC50 values), detailed experimental protocols for assessing its activity, and visual representations of the signaling pathways it modulates.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound against its key kinase targets has been quantified through various in vitro assays. The IC50 values, representing the concentration of the inhibitor required to reduce the activity of a specific enzyme or cellular process by 50%, are summarized in the tables below.
Table 1: Inhibition of Receptor Tyrosine Kinase Autophosphorylation
| Target Kinase | Cellular Context | IC50 Value (µM) |
| PDGFR-β | 0.82[1][3] | |
| EGFR | 10.9[1][3] | |
| FGFR-1 | A121(p) cells | 0.63[1][3] |
Table 2: Inhibition of Kinase Activity and Cellular Processes
| Target/Process | IC50 Value (µM) | Notes |
| FGFR-1 | 0.15 | ATP competitive[3] |
| PDGFR-β | 1.76 | ATP competitive[3] |
| EGFR | 5.47 | ATP competitive[3] |
| c-Src | 0.18 | Non-competitive[3] |
| MAPK | 7.1[1][3] | |
| Serum-Stimulated Cell Growth | 1.8[1][3] | |
| PDGF-induced Mitogenesis | 0.8[1][3] | |
| EGF-induced Mitogenesis | 1.7[1][3] | |
| bFGF-induced Mitogenesis | 0.48[1][3] |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the inhibitory activity of this compound. These protocols are synthesized from established kinase assay procedures.
Receptor Tyrosine Kinase (RTK) Autophosphorylation Assay (Cell-Based)
This protocol describes a general method to assess the inhibitory effect of this compound on the autophosphorylation of receptor tyrosine kinases like PDGFR, EGFR, and FGFR in a cellular context.
Objective: To determine the IC50 value of this compound for the inhibition of ligand-induced RTK autophosphorylation.
Materials:
-
Cell line overexpressing the target RTK (e.g., A431 for EGFR, NIH3T3 for PDGFR)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Ligand for the target RTK (e.g., EGF, PDGF, bFGF)
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-RTK (specific to the target) and anti-total-RTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours prior to the experiment.
-
Pre-incubate the cells with varying concentrations of this compound (or DMSO as a vehicle control) for 2 hours.
-
Stimulate the cells with the corresponding ligand (e.g., 100 ng/mL EGF for 10 minutes) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysates to microcentrifuge tubes and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatants and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of the lysates and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-RTK primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total-RTK antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total RTK.
-
Normalize the phospho-RTK signal to the total RTK signal for each sample.
-
Plot the normalized phospho-RTK signal against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
In Vitro Kinase Assay (Enzymatic)
This protocol outlines a general method for determining the IC50 of this compound against purified kinases like FGFR-1, PDGFR-β, EGFR, c-Src, and MAPK.
Objective: To determine the IC50 value of this compound for the inhibition of the enzymatic activity of a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., FGFR-1, c-Src)
-
Kinase-specific peptide substrate
-
Kinase assay buffer
-
ATP
-
This compound stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, phosphospecific antibody for ELISA)
-
Microplate reader (luminescence or absorbance)
Procedure:
-
Assay Setup:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
In a 96-well or 384-well assay plate, add the kinase, peptide substrate, and this compound (or DMSO control).
-
Pre-incubate the mixture for a defined period (e.g., 10-30 minutes) at room temperature.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding a solution of ATP and MgCl2 to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
Stop the kinase reaction (method depends on the detection assay).
-
Follow the manufacturer's instructions for the chosen detection method (e.g., for ADP-Glo™, add the ADP-Glo™ Reagent, incubate, then add the Kinase Detection Reagent).
-
Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all readings.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response).
-
Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the effect of this compound on the proliferation of cells stimulated with serum or specific growth factors.
Objective: To determine the IC50 value of this compound for the inhibition of cell proliferation.
Materials:
-
Adherent cell line (e.g., vascular smooth muscle cells)
-
Cell culture medium with and without serum
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Replace the medium with a low-serum medium containing various concentrations of this compound (and a DMSO control).
-
For serum-stimulated growth, add a final concentration of 10% FBS. For growth factor-induced mitogenesis, add the specific growth factor (e.g., PDGF, EGF, bFGF).
-
Incubate the plate for the desired period (e.g., 48-72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Shake the plate gently to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Calculate the percentage of cell viability for each concentration relative to the control (DMSO-treated) cells.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathways and Inhibition by this compound
This compound exerts its cellular effects by inhibiting key nodes in signal transduction pathways that regulate cell growth, proliferation, and survival. The following diagrams illustrate these pathways and the points of inhibition by this compound.
Caption: Inhibition of Growth Factor Signaling Pathways by this compound.
Caption: General Experimental Workflows for IC50 Determination.
Conclusion
This compound is a potent, multi-targeted tyrosine kinase inhibitor with significant activity against key regulators of cellular proliferation and survival. Its ability to inhibit PDGFR, EGFR, FGFR, c-Src, and MAPK signaling pathways underscores its potential as a tool for cancer research and as a lead compound for the development of novel therapeutics for diseases driven by aberrant kinase activity. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the biological effects and therapeutic potential of this compound.
References
PD-089828: A Technical Guide to its ATP-Competitive and Non-Competitive Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the kinase inhibitor PD-089828, focusing on its dual mechanism of action as both an ATP-competitive and non-competitive inhibitor. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development to facilitate a comprehensive understanding of this compound's biochemical activity.
Executive Summary
This compound is a synthetic protein tyrosine kinase inhibitor with a distinct profile of action against various kinases. It functions as an ATP-competitive inhibitor of several receptor tyrosine kinases (RTKs), including Fibroblast Growth Factor Receptor 1 (FGFR-1), Platelet-Derived Growth Factor Receptor β (PDGFR-β), and Epidermal Growth Factor Receptor (EGFR).[1] In contrast, it exhibits non-competitive inhibition against the non-receptor tyrosine kinase c-Src.[1] This dual inhibitory mechanism makes this compound a subject of interest for studying kinase signaling and for potential therapeutic applications in diseases driven by aberrant kinase activity, such as cancer and atherosclerosis.[1]
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified against a panel of protein kinases. The following tables summarize the half-maximal inhibitory concentrations (IC50) and the determined modes of inhibition.
Table 1: IC50 Values of this compound Against Target Kinases
| Kinase Target | IC50 (µM) | Cellular/Biochemical Effect |
| FGFR-1 | 0.15 | Inhibition of bFGF-induced mitogenesis (IC50 = 0.48 µM) |
| PDGFR-β | 1.76 | Inhibition of PDGFR autophosphorylation (IC50 = 0.82 µM) |
| EGFR | 5.47 | Inhibition of EGFR autophosphorylation (IC50 = 10.9 µM) |
| c-Src | 0.18 | Non-competitive inhibition of kinase activity |
| MAPK | 7.1 | Inhibition of downstream signaling |
Data compiled from multiple sources.[1]
Table 2: Mode of Inhibition of this compound
| Kinase Target | Mode of Inhibition |
| FGFR-1 | ATP-Competitive |
| PDGFR-β | ATP-Competitive |
| EGFR | ATP-Competitive |
| c-Src | Non-Competitive |
This information is consistently reported across various biochemical studies.[1]
Signaling Pathways and Inhibition Mechanisms
The differential inhibition of receptor and non-receptor tyrosine kinases by this compound has significant implications for its overall effect on cellular signaling.
Receptor Tyrosine Kinase (RTK) Signaling
This compound competitively binds to the ATP-binding pocket of FGFR-1, PDGFR-β, and EGFR. This action prevents the phosphorylation of the kinase domain, thereby blocking the initiation of downstream signaling cascades, such as the Ras-MAPK pathway, which are crucial for cell proliferation, survival, and differentiation.[2][3][4][5]
c-Src Non-Receptor Tyrosine Kinase Signaling
In contrast to its effect on RTKs, this compound inhibits c-Src in a non-competitive manner. This implies that this compound binds to an allosteric site on c-Src, rather than the ATP-binding pocket, inducing a conformational change that inactivates the kinase. This mode of inhibition is not overcome by increasing ATP concentrations. c-Src is a key downstream effector of many RTKs and integrins, and its inhibition affects pathways controlling cell adhesion, migration, and invasion.[6][7][8]
Experimental Protocols
Detailed experimental protocols for this compound are primarily found in the work of Dahring TK, et al. (1997). While the full, detailed methods from this specific paper are not publicly available, the following sections describe representative protocols for the key assays used to characterize this inhibitor.
In Vitro Kinase Assay: Differentiating ATP-Competitive and Non-Competitive Inhibition
This protocol is designed to determine the mode of inhibition of a compound against a specific kinase.
Objective: To determine if this compound inhibits its target kinases in an ATP-competitive or non-competitive manner.
Materials:
-
Recombinant human kinases (FGFR-1, PDGFR-β, EGFR, c-Src)
-
Specific peptide substrates for each kinase
-
This compound
-
Adenosine-5'-triphosphate (ATP), [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 70 mM HEPES pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, combine the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the diluted this compound to the wells. Include a control with no inhibitor.
-
To initiate the kinase reaction, add a mixture of ATP and [γ-³³P]ATP. This should be performed at varying concentrations of ATP (e.g., from 0.1x to 10x the Km of ATP for each kinase).
-
Incubate the plate at 30°C for a predetermined time (e.g., 20-60 minutes).
-
Stop the reaction by adding an acid (e.g., phosphoric acid).
-
Transfer the reaction mixture to a 96-well filter plate and wash to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the IC50 value of this compound at each ATP concentration.
Data Analysis:
-
ATP-competitive inhibition: The IC50 value will increase as the concentration of ATP increases.
-
Non-competitive inhibition: The IC50 value will remain relatively constant regardless of the ATP concentration.
Cell-Based Assays: Inhibition of Autophosphorylation and DNA Synthesis
These assays assess the activity of this compound in a cellular context.
Objective: To measure the effect of this compound on growth factor-stimulated receptor autophosphorylation and DNA synthesis.
1. Inhibition of Receptor Autophosphorylation
Materials:
-
Cell line expressing the target receptor (e.g., A121(p) cells for FGFR-1)
-
Appropriate growth factor (e.g., bFGF, PDGF, EGF)
-
This compound
-
Cell lysis buffer
-
Antibodies specific for the phosphorylated and total receptor
-
Western blotting reagents and equipment
Procedure:
-
Culture cells to near confluence.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Stimulate the cells with the corresponding growth factor.
-
Lyse the cells and collect the protein extracts.
-
Perform Western blotting using antibodies against the phosphorylated and total forms of the target receptor.
-
Quantify the band intensities to determine the inhibition of autophosphorylation.
2. Inhibition of DNA Synthesis (Mitogenesis)
Materials:
-
Quiescent cells (e.g., serum-starved smooth muscle cells)
-
Growth factors (bFGF, PDGF, EGF)
-
This compound
-
[³H]-thymidine
-
Scintillation counter
Procedure:
-
Plate cells and induce quiescence by serum starvation.
-
Treat the cells with various concentrations of this compound.
-
Stimulate the cells with a growth factor in the presence of [³H]-thymidine.
-
Incubate for a period to allow for DNA synthesis (e.g., 24 hours).
-
Harvest the cells and precipitate the DNA.
-
Measure the incorporated radioactivity using a scintillation counter to quantify DNA synthesis.
Conclusion
This compound presents a compelling case of a kinase inhibitor with a dual-specificity based on the kinase architecture (receptor vs. non-receptor tyrosine kinase). Its ATP-competitive inhibition of key growth factor receptors and non-competitive inhibition of the downstream signaling hub c-Src underscore the complexity of kinase inhibitor interactions and provide a valuable tool for dissecting these critical signaling pathways. The methodologies outlined in this guide serve as a foundation for the further investigation and characterization of this compound and other kinase inhibitors with multifaceted mechanisms of action.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Influence of PD-089828 on the MAPK Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD-089828 is a synthetic protein tyrosine kinase inhibitor with broad-spectrum activity. Primarily characterized as an ATP-competitive inhibitor of several receptor tyrosine kinases (RTKs), including Fibroblast Growth Factor Receptor-1 (FGFR-1), Platelet-Derived Growth Factor Receptor-β (PDGFR-β), and Epidermal Growth Factor Receptor (EGFR), it also exhibits non-competitive inhibition of the non-receptor tyrosine kinase c-Src.[1] A significant consequence of this upstream inhibition is the downstream modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a critical pathway in cell proliferation, differentiation, and survival. This technical guide provides a comprehensive overview of the effects of this compound on the MAPK pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.
Mechanism of Action and Quantitative Inhibition Data
This compound exerts its inhibitory effects by blocking the autophosphorylation of key receptor tyrosine kinases, thereby preventing the initiation of downstream signaling cascades, including the MAPK pathway. The inhibitory concentrations (IC₅₀) of this compound against various kinases and cellular processes are summarized in the tables below.
Table 1: In Vitro Kinase Inhibition by this compound [1]
| Target Kinase | Inhibition Type | IC₅₀ (µM) |
| FGFR-1 | ATP-competitive | 0.15 |
| PDGFR-β | ATP-competitive | 1.76 |
| EGFR | ATP-competitive | 5.47 |
| c-Src | Non-competitive | 0.18 |
| MAPK | - | 7.1 |
Table 2: Inhibition of Cellular Processes by this compound [1]
| Cellular Process | Cell Line/Stimulus | IC₅₀ (µM) |
| PDGFR Autophosphorylation | - | 0.82 |
| EGFR Autophosphorylation | - | 10.9 |
| FGFR-1 Phosphorylation | A121(p) cells | 0.63 |
| Serum-Stimulated Cell Growth | - | 1.8 |
| PDGF-induced DNA Synthesis | - | 0.8 |
| EGF-induced DNA Synthesis | - | 1.7 |
| bFGF-induced DNA Synthesis | - | 0.48 |
The MAPK Signaling Pathway and the Role of this compound
The MAPK pathway is a tiered kinase cascade that translates extracellular signals into cellular responses. A simplified representation of this pathway, highlighting the upstream intervention point of this compound, is provided below.
Detailed Experimental Protocols
The following sections provide detailed, representative protocols for key experiments used to characterize the effects of this compound on the MAPK pathway. These are intended as a guide and may require optimization for specific experimental systems.
Receptor Tyrosine Kinase (RTK) Autophosphorylation Assay
This assay quantifies the inhibitory effect of this compound on the autophosphorylation of RTKs like PDGFR, EGFR, or FGFR.
Experimental Workflow:
References
PD-089828: A Technical Overview of Cellular Activity and Physicochemical Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-089828 is a synthetic pyrido[2,3-d]pyrimidine derivative that has been identified as a potent inhibitor of several receptor and non-receptor tyrosine kinases.[1] This document provides a comprehensive technical guide on the available data regarding the cellular activity and stability of this compound. While specific data on its cellular uptake is limited in publicly available literature, this guide outlines detailed, adaptable experimental protocols for its characterization. The primary focus of existing research has been on its mechanism of action as an ATP-competitive inhibitor of fibroblast growth factor receptor 1 (FGFR-1), platelet-derived growth factor receptor β (PDGFR-β), and epidermal growth factor receptor (EGFR), and as a non-competitive inhibitor of the non-receptor tyrosine kinase c-Src.[1][2] this compound also demonstrates inhibitory effects on the mitogen-activated protein kinase (MAPK) pathway.[2][3] Its broad-spectrum kinase inhibition makes it a valuable tool for research in areas such as oncology and vascular biology.
Physicochemical Stability
This compound exhibits robust stability under standard laboratory storage conditions. The compound is reported to be stable for at least four years when stored appropriately. For short-term storage, stock solutions of this compound can be kept at -20°C for up to one month, and for long-term storage, they are stable for up to six months at -80°C.[2]
Table 1: Stability Data for this compound
| Storage Condition | Duration | Stability |
| Solid Form (Room Temp) | ≥ 4 years | Stable |
| Stock Solution (-20°C) | 1 month | Stable |
| Stock Solution (-80°C) | 6 months | Stable |
Cellular Activity and Kinase Inhibition
This compound exerts its biological effects by inhibiting the autophosphorylation and activation of several key tyrosine kinases involved in cellular signaling pathways that regulate cell growth, proliferation, and migration.
Inhibitory Activity
The inhibitory concentrations (IC₅₀) of this compound against various kinases have been determined in both enzymatic and cell-based assays.
Table 2: In Vitro Inhibitory Activity of this compound
| Target Kinase | Assay Type | IC₅₀ (µM) | Reference |
| FGFR-1 | Enzyme Assay | 0.15 | [1][2] |
| PDGFR-β | Enzyme Assay | 1.76 | [1][2] |
| EGFR | Enzyme Assay | 5.47 | [1][2] |
| c-Src | Enzyme Assay | 0.18 | [1][2] |
| MAPK | Cell-based Assay | 7.1 | [2][3] |
| PDGFR Autophosphorylation | Cell-based Assay | 0.82 | [2][3] |
| EGFR Autophosphorylation | Cell-based Assay | 10.9 | [2][3] |
| FGFR-1 Phosphorylation | Cell-based Assay | 0.63 | [3] |
| Serum-stimulated Cell Growth | Cell-based Assay | 1.8 | [1][3] |
| PDGF-induced Mitogenesis | Cell-based Assay | 0.8 | [3] |
| EGF-induced Mitogenesis | Cell-based Assay | 1.7 | [3] |
| bFGF-induced Mitogenesis | Cell-based Assay | 0.48 | [3] |
Signaling Pathway Inhibition
This compound's inhibition of receptor tyrosine kinases disrupts downstream signaling cascades critical for cell function. The following diagrams illustrate the points of inhibition within these pathways.
Experimental Protocols
While specific published data on the cellular uptake of this compound is scarce, the following sections provide detailed, generalized protocols that can be adapted to study its cellular pharmacokinetics and stability.
Cellular Uptake Assay (Hypothetical Protocol)
This protocol is designed to quantify the intracellular concentration of this compound over time.
1. Materials:
-
Cell line of interest (e.g., a cell line overexpressing one of the target receptors)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
Lysis buffer (e.g., 80:20 methanol:water)
-
6-well cell culture plates
-
LC-MS/MS system
2. Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80-90% confluency on the day of the experiment.
-
Incubation: Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: On the day of the experiment, remove the culture medium and replace it with fresh medium containing the desired concentration of this compound. Include a vehicle control (DMSO). Incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Harvesting: At each time point, aspirate the medium and wash the cells twice with ice-cold PBS. Add trypsin-EDTA to detach the cells. Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
Cell Counting: Determine the cell number for normalization.
-
Cell Lysis: Centrifuge the cell suspension to pellet the cells. Remove the supernatant and add a defined volume of ice-cold lysis buffer. Vortex thoroughly and incubate on ice for 10 minutes.
-
Sample Preparation: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of this compound.
-
Data Analysis: Calculate the intracellular concentration of this compound at each time point, normalized to the cell number.
Intracellular Stability Assay (Hypothetical Protocol)
This protocol aims to determine the metabolic stability of this compound within the cellular environment.
1. Materials:
-
Same as for the cellular uptake assay.
2. Procedure:
-
Follow steps 1-3 of the Cellular Uptake Assay protocol, using a single, fixed concentration of this compound.
-
Time Points: Collect samples at extended time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Follow steps 4-8 of the Cellular Uptake Assay protocol for each time point.
-
Data Analysis: Plot the concentration of the parent this compound compound against time. Fit the data to a first-order decay model to calculate the intracellular half-life (t₁/₂) of the compound.
Conclusion
This compound is a well-characterized multi-targeted tyrosine kinase inhibitor with demonstrated activity against key drivers of cell proliferation and migration. While its physicochemical stability is well-documented, further investigation into its cellular uptake and metabolic stability is warranted to fully understand its pharmacological profile. The experimental protocols outlined in this guide provide a framework for researchers to conduct these essential studies, which will be crucial for the further development and application of this potent kinase inhibitor.
References
In Vitro Characterization of PD-089828: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-089828 is a synthetic compound identified as a potent inhibitor of several protein tyrosine kinases. This document provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways. The information presented is intended to serve as a technical guide for researchers and professionals involved in drug discovery and development.
Data Summary
The inhibitory activity of this compound has been quantified against various protein tyrosine kinases and its effects on cellular processes have been determined. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.
Table 1: Inhibitory Activity of this compound against Protein Tyrosine Kinases
| Target Kinase | IC50 (µM) | Inhibition Type |
| FGFR-1 | 0.15 | ATP-competitive |
| PDGFR-β | 1.76 | ATP-competitive |
| EGFR | 5.47 | ATP-competitive |
| c-Src | 0.18 | Non-competitive |
| MAPK | 7.1 | Not specified |
Table 2: Cellular Inhibitory Activity of this compound
| Cellular Process | IC50 (µM) |
| Serum-Stimulated Cell Growth | 1.8 |
| PDGF-induced DNA Synthesis | 0.8 |
| EGF-induced DNA Synthesis | 1.7 |
| bFGF-induced DNA Synthesis | 0.48 |
Mechanism of Action
This compound exhibits a multi-targeted inhibitory profile against several key receptor tyrosine kinases (RTKs) and a non-receptor tyrosine kinase. It functions as an ATP-competitive inhibitor for Fibroblast Growth Factor Receptor 1 (FGFR-1), Platelet-Derived Growth Factor Receptor β (PDGFR-β), and Epidermal Growth Factor Receptor (EGFR).[1][2][3] This competitive inhibition occurs at the ATP-binding site of the kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues of substrate proteins.
In contrast, this compound demonstrates non-competitive inhibition towards the non-receptor tyrosine kinase c-Src.[1][2][3] This suggests that its binding site on c-Src is distinct from the ATP-binding pocket and that it inhibits the enzyme's activity through a different mechanism, potentially by inducing a conformational change that affects catalysis or substrate binding.
The downstream signaling cascades initiated by these kinases are consequently disrupted. By inhibiting FGFR, PDGFR, and EGFR, this compound can block the activation of pathways such as the Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival.[1]
Signaling Pathways and Experimental Workflows
To visually represent the interactions and processes described, the following diagrams have been generated using the DOT language.
Signaling Pathway of Receptor Tyrosine Kinase Inhibition by this compound
Caption: Inhibition of RTK and c-Src signaling by this compound.
General Experimental Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for determining kinase inhibition.
General Experimental Workflow for Cell-Based Assays
Caption: Workflow for cell-based inhibition assays.
Experimental Protocols
While the precise, detailed experimental protocols used for generating the cited data for this compound are proprietary to the original researchers, this section outlines generalized, standard methodologies for the key experiments performed. These protocols are based on established practices in the field and can be adapted for the in vitro characterization of kinase inhibitors like this compound.
In Vitro Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of this compound on the activity of purified protein tyrosine kinases.
Materials:
-
Purified recombinant kinase (e.g., FGFR-1, PDGFR-β, EGFR, c-Src)
-
Specific peptide or protein substrate for the kinase
-
Adenosine 5'-triphosphate (ATP)
-
This compound
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or ³²P-ATP)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader compatible with the detection reagent
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute these stock solutions in kinase assay buffer to the final desired concentrations.
-
Reaction Setup: In a microplate, add the kinase and the this compound solution (or vehicle control) to each well.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well. The final ATP concentration should be near the Km value for the specific kinase to accurately assess ATP-competitive inhibition.
-
Incubation: Incubate the reaction plate at 30°C or 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains within the linear range.
-
Reaction Termination and Detection: Stop the reaction and measure kinase activity using the chosen detection method. For example, with ADP-Glo™, a reagent is added to deplete unused ATP, followed by another reagent to convert the generated ADP back to ATP, which is then quantified via a luciferase-based reaction.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Growth Inhibition Assay (MTT Assay)
This assay measures the effect of this compound on the proliferation of cells stimulated with serum.
Materials:
-
Target cell line (e.g., vascular smooth muscle cells)
-
Complete growth medium (containing fetal bovine serum)
-
Serum-free medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in complete growth medium.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 24 hours to synchronize the cells in a quiescent state.
-
Treatment: Replace the serum-free medium with complete growth medium containing serial dilutions of this compound (or vehicle control).
-
Incubation: Incubate the cells for a prolonged period (e.g., 8 days, with medium and compound changes as necessary) to allow for multiple cell divisions.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of growth inhibition for each this compound concentration compared to the control. Determine the IC50 value from the dose-response curve.
DNA Synthesis Inhibition Assay (BrdU Incorporation)
This assay assesses the effect of this compound on DNA synthesis induced by specific growth factors.
Materials:
-
Target cell line
-
Serum-free medium
-
Growth factors (PDGF, EGF, bFGF)
-
This compound
-
BrdU (5-bromo-2'-deoxyuridine) labeling reagent
-
Anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding and Serum Starvation: Follow steps 1 and 2 of the Cell Growth Inhibition Assay protocol.
-
Pre-treatment: Pre-incubate the serum-starved cells with serial dilutions of this compound for a short period (e.g., 1-2 hours).
-
Stimulation: Add the specific growth factor (PDGF, EGF, or bFGF) to the wells to stimulate cell cycle entry and DNA synthesis.
-
BrdU Labeling: After a suitable incubation period with the growth factor (e.g., 18-24 hours), add the BrdU labeling reagent to each well and incubate for an additional 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Immunodetection: Fix the cells, permeabilize the cell membranes, and add the anti-BrdU antibody. Incubate to allow binding to the incorporated BrdU.
-
Substrate Reaction: Wash the wells and add the enzyme substrate. Incubate until a color change is observed.
-
Measurement: Add the stop solution and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition of DNA synthesis for each this compound concentration and determine the IC50 value.
Conclusion
This compound is a potent, multi-targeted inhibitor of several protein tyrosine kinases, demonstrating significant anti-proliferative effects in vitro. Its dual mechanism of ATP-competitive and non-competitive inhibition against different kinases makes it an interesting candidate for further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to design and conduct further studies to elucidate the full therapeutic potential of this compound. Further characterization, including the determination of binding affinities (Kd) and detailed enzyme kinetics (Km, Vmax), would provide a more complete understanding of its pharmacological profile.
References
The Role of PD-089828 in the Inhibition of Mitogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD-089828 is a potent, nonselective inhibitor of protein tyrosine kinases, targeting key receptors involved in cellular proliferation. This technical guide delineates the mechanism by which this compound inhibits mitogenesis, focusing on its interaction with critical signaling pathways. Through the compilation of quantitative inhibitory data, detailed experimental methodologies, and visual representations of its mode of action, this document serves as a comprehensive resource for researchers in oncology, cell biology, and drug development. The evidence presented herein demonstrates that this compound effectively abrogates growth factor-stimulated DNA synthesis and cell proliferation by blocking the activity of several receptor tyrosine kinases, which is anticipated to lead to cell cycle arrest at the G1 phase.
Introduction
Mitogenesis, the process of initiating cell division, is tightly regulated by a complex network of signaling pathways. A crucial component of this regulation is the family of protein tyrosine kinases (PTKs), which includes growth factor receptors such as the Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Epidermal Growth Factor Receptor (EGFR).[1] Dysregulation of these signaling pathways is a hallmark of numerous proliferative diseases, including cancer. This compound has emerged as a valuable tool for studying the roles of these kinases in mitogenesis due to its broad-spectrum inhibitory activity. This guide provides an in-depth look at the biochemical and cellular effects of this compound.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor for several receptor tyrosine kinases, including FGFR-1, PDGFR-β, and EGFR.[1][2] This means it binds to the ATP-binding pocket of the kinase domain, preventing the transfer of a phosphate group to downstream substrates and thereby blocking the initiation of the signaling cascade. Interestingly, its inhibitory action on the non-receptor tyrosine kinase c-Src is non-competitive with respect to ATP, suggesting a different binding mode.[1][2] By inhibiting these key kinases, this compound effectively blocks the transduction of mitogenic signals from the cell surface to the nucleus.
Quantitative Inhibitory Data
The potency of this compound has been quantified against several key kinases and in various cellular assays. The following tables summarize the available IC50 data.
Table 1: In Vitro Kinase Inhibition by this compound
| Target Kinase | Inhibition Type | IC50 (µM) |
| FGFR-1 | ATP-competitive | 0.15[2][3] |
| PDGFR-β | ATP-competitive | 1.76[2][3] |
| EGFR | ATP-competitive | 5.47[2][3] |
| c-Src | Non-competitive | 0.18[2][3] |
| MAPK | - | 7.1[1][2] |
Table 2: Inhibition of Cellular Processes by this compound
| Cellular Process | Stimulus | IC50 (µM) |
| PDGFR Autophosphorylation | PDGF | 0.82[1][2] |
| EGFR Autophosphorylation | EGF | 10.9[1][2] |
| FGFR-1 Phosphorylation (in A121(p) cells) | - | 0.63[1][2] |
| Serum-Stimulated Cell Growth | Serum | 1.8[1][2] |
| DNA Synthesis (Mitogenesis) | PDGF | 0.8[1][2] |
| DNA Synthesis (Mitogenesis) | EGF | 1.7[1][2] |
| DNA Synthesis (Mitogenesis) | bFGF | 0.48[1][2] |
Signaling Pathways and Logical Relationships
The inhibitory action of this compound on multiple tyrosine kinases disrupts the signaling cascades that lead to cell cycle progression and proliferation. The following diagrams illustrate these pathways and the logical flow of inhibition.
Experimental Protocols
The following are representative protocols for assays used to characterize the inhibitory effects of this compound.
In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on purified kinase activity.
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., FGFR-1, PDGFR-β, EGFR, c-Src)
-
Kinase-specific substrate (peptide or protein)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
ATP (at a concentration near the Km for the specific kinase)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
This compound stock solution (in DMSO)
-
96-well plates
-
Phosphocellulose paper or other capture membrane
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a 96-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the purified kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding the ATP/[γ-P]ATP mix.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Cell line of interest (e.g., vascular smooth muscle cells, fibroblasts)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Reagents and Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Plate cells and treat with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Conclusion
This compound is a multi-targeted tyrosine kinase inhibitor that effectively curtails mitogenesis. Its mechanism of action involves the direct inhibition of key growth factor receptors such as PDGFR, FGFR, and EGFR, as well as the non-receptor kinase c-Src. This leads to a blockade of downstream signaling pathways, most notably the MAPK pathway, which is essential for cell cycle progression. The consequence of this signaling inhibition is a potent suppression of growth factor-induced DNA synthesis and cellular proliferation. While direct experimental evidence for this compound's effect on cell cycle distribution is not extensively documented, the known consequences of inhibiting its target kinases strongly suggest that it induces a G1 phase arrest. This comprehensive profile makes this compound a significant compound for both basic research into the mechanisms of mitogenesis and for the early-stage development of anti-proliferative therapeutics.
References
A Comprehensive Technical Guide to the Discovery and Synthesis of PD-089828: A Multi-Targeting Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD-089828 is a synthetic, small-molecule inhibitor of multiple protein tyrosine kinases, playing a significant role in the investigation of signal transduction pathways involved in cell growth and proliferation. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound. It details the compound's inhibitory activity against key oncogenic kinases, including Fibroblast Growth Factor Receptor 1 (FGFR-1), Platelet-Derived Growth Factor Receptor β (PDGFR-β), Epidermal Growth Factor Receptor (EGFR), and the non-receptor tyrosine kinase c-Src. This document outlines the experimental protocols for the synthesis of the 6-aryl-pyrido[2,3-d]pyrimidine core and the assays utilized to determine its potent and varied inhibitory mechanisms.
Discovery and Rationale
This compound was developed by Parke-Davis as a member of a novel class of compounds, the 6-aryl-pyrido[2,3-d]pyrimidines, designed to target protein tyrosine kinases.[1] The rationale behind its development was to create a broadly acting inhibitor that could counteract the redundant growth signaling pathways often implicated in diseases such as cancer, atherosclerosis, and restenosis.[1]
Synthesis of this compound
While the precise, step-by-step synthesis of this compound is not publicly detailed, the general approach for the synthesis of the core 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one scaffold, a key intermediate for this class of compounds, involves a manganese-catalyzed oxidation of the CH2 group adjacent to the pyridine ring.
A plausible synthetic workflow for the creation of the core structure is outlined below.
Caption: General workflow for the synthesis of the core scaffold of this compound.
Further functionalization of this core, likely involving amination at the 4-position, would lead to the final this compound structure.
Biological Activity and Mechanism of Action
This compound exhibits a distinct inhibitory profile against a panel of protein tyrosine kinases. It functions as an ATP-competitive inhibitor for FGFR-1, PDGFR-β, and EGFR, while displaying a non-competitive mode of inhibition for c-Src.[1][2][3] This dual mechanism suggests a complex interaction with the kinase domains of its targets. The compound also demonstrates inhibitory activity against Mitogen-Activated Protein Kinase (MAPK).[2]
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified through various enzymatic and cell-based assays. The half-maximal inhibitory concentrations (IC50) and inhibitor constants (Ki) are summarized in the tables below.
Table 1: Enzymatic Inhibition Data
| Target Kinase | IC50 (µM) | Ki (µM) | Inhibition Mechanism |
| FGFR-1 | 0.15 | 0.14 | ATP-competitive |
| PDGFR-β | 1.76 | 2.38 | ATP-competitive |
| EGFR | 5.47 | 3.16 | ATP-competitive |
| c-Src | 0.18 | 0.10 | Non-competitive |
| MAPK | 7.1 | - | Not specified |
Data sourced from MedchemExpress and Cayman Chemical.[3][4]
Table 2: Cellular Activity Data
| Cellular Process | Growth Factor/Stimulant | Cell Type | IC50 (µM) |
| PDGFR Autophosphorylation | PDGF | - | 0.82 |
| EGFR Autophosphorylation | EGF | - | 10.9 |
| FGFR-1 Phosphorylation | bFGF | A121(p) cells | 0.63 |
| Serum-Stimulated Cell Growth | Serum | Rat aortic smooth muscle | 1.8 |
| DNA Synthesis (Mitogenesis) | PDGF | - | 0.8 |
| DNA Synthesis (Mitogenesis) | EGF | - | 1.7 |
| DNA Synthesis (Mitogenesis) | bFGF | - | 0.48 |
| Cell Migration | - | Rat aortic smooth muscle | 4.5 |
Data sourced from MedchemExpress and Cayman Chemical.[2][3]
Signaling Pathway Inhibition
This compound exerts its cellular effects by intercepting key signaling cascades initiated by growth factor receptors. By inhibiting the autophosphorylation of FGFR, PDGFR, and EGFR, it effectively blocks the downstream propagation of signals that lead to cell proliferation, survival, and migration. A primary downstream target of these receptor tyrosine kinases is the MAPK pathway, which is also directly inhibited by this compound.
Caption: this compound inhibits multiple tyrosine kinases and the downstream MAPK pathway.
Experimental Protocols
The following are generalized protocols for the key assays used to characterize the activity of this compound. Specific conditions may vary based on the original research by Dahring et al. (1997).
General Kinase Assay (Enzymatic)
-
Reaction Mixture Preparation: Prepare a reaction buffer typically containing Tris-HCl, MgCl2, MnCl2, DTT, and a substrate peptide specific for the kinase being assayed.
-
Enzyme and Inhibitor Incubation: Add the recombinant kinase enzyme to the reaction buffer. For IC50 determination, add varying concentrations of this compound.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: Stop the reaction, often by adding a solution like trichloroacetic acid (TCA).
-
Quantification: Quantify the incorporation of the phosphate group into the substrate peptide, typically through scintillation counting or filter binding assays.
Caption: General workflow for an in vitro kinase inhibition assay.
Cellular Autophosphorylation Assay
-
Cell Culture: Culture appropriate cell lines (e.g., A121(p) for FGFR-1, or cells overexpressing PDGFR or EGFR) to near confluence.
-
Serum Starvation: Serum-starve the cells to reduce basal levels of receptor phosphorylation.
-
Inhibitor Pre-incubation: Treat the cells with varying concentrations of this compound for a specified duration.
-
Growth Factor Stimulation: Stimulate the cells with the corresponding growth factor (e.g., bFGF, PDGF, or EGF) to induce receptor autophosphorylation.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Immunoprecipitation and Western Blot: Immunoprecipitate the target receptor and analyze its phosphorylation status via Western blotting using a phosphotyrosine-specific antibody.
Cell Proliferation Assay
-
Cell Seeding: Seed cells (e.g., rat aortic smooth muscle cells) in a multi-well plate.
-
Treatment: Treat the cells with various concentrations of this compound in the presence of a growth stimulus (e.g., serum).
-
Incubation: Incubate the cells for an extended period (e.g., 8 days), allowing for multiple cell divisions.
-
Quantification of Cell Number: Determine the relative number of viable cells using a suitable method, such as MTT assay, crystal violet staining, or direct cell counting.
DNA Synthesis (Mitogenesis) Assay
-
Cell Culture and Synchronization: Culture cells and synchronize them in the G0/G1 phase of the cell cycle, typically by serum starvation.
-
Inhibitor and Stimulant Treatment: Pre-incubate the cells with different concentrations of this compound, followed by stimulation with a specific mitogen (e.g., PDGF, EGF, or bFGF).
-
Radiolabeled Nucleotide Incorporation: Add a radiolabeled DNA precursor, such as [³H]thymidine, to the culture medium.
-
Incubation: Incubate the cells to allow for DNA synthesis and incorporation of the radiolabel.
-
Quantification: Harvest the cells, precipitate the DNA, and measure the amount of incorporated radioactivity using a scintillation counter.
Conclusion
This compound is a valuable research tool characterized as a potent, multi-targeted tyrosine kinase inhibitor. Its ability to inhibit key growth factor receptors and the downstream MAPK pathway through both ATP-competitive and non-competitive mechanisms provides a unique profile for studying the intricate signaling networks that govern cellular behavior. The synthetic route, centered around the 6-aryl-pyrido[2,3-d]pyrimidine scaffold, and the detailed biological evaluation protocols presented in this guide offer a comprehensive resource for researchers in the fields of oncology, cardiovascular disease, and drug discovery. Further investigation into the specific structure-activity relationships and the nuances of its non-competitive inhibition of c-Src could provide deeper insights for the design of next-generation kinase inhibitors.
References
Methodological & Application
Application Notes and Protocols for PD-089828 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-089828 is a potent, ATP-competitive protein tyrosine kinase inhibitor with activity against a range of growth factor receptors, including Fibroblast Growth Factor Receptor 1 (FGFR-1), Platelet-Derived Growth Factor Receptor β (PDGFR-β), and Epidermal Growth Factor Receptor (EGFR). It also exhibits non-competitive inhibition of the non-receptor tyrosine kinase c-Src. This multifaceted inhibition profile makes this compound a valuable tool for investigating the roles of these kinases in cellular processes such as proliferation, differentiation, migration, and survival. These application notes provide detailed protocols for cell-based assays to characterize the inhibitory activity of this compound.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target/Process | Assay Type | IC50 (µM) |
| PDGFR Autophosphorylation | Cellular | 0.82 |
| EGFR Autophosphorylation | Cellular | 10.9 |
| FGFR-1 Phosphorylation | Cellular | 0.63 |
| Serum-Stimulated Cell Growth | Cellular | 1.8 |
| PDGF-Stimulated DNA Synthesis | Cellular | 0.8 |
| EGF-Stimulated DNA Synthesis | Cellular | 1.7 |
| bFGF-Stimulated DNA Synthesis | Cellular | 0.48 |
| MAPK Inhibition | Cellular | 7.1 |
Signaling Pathways
The signaling cascades initiated by the primary targets of this compound converge on downstream effectors that regulate key cellular functions. The following diagram illustrates the simplified signaling pathways affected by this compound.
Caption: Simplified signaling pathways inhibited by this compound.
Experimental Protocols
Receptor Tyrosine Kinase (RTK) Phosphorylation Assay
This protocol is designed to measure the inhibitory effect of this compound on the autophosphorylation of its target receptor tyrosine kinases (PDGFR-β, EGFR, and FGFR-1) in a cellular context.
Workflow Diagram
Caption: Workflow for RTK phosphorylation assay.
Materials:
-
Cell line expressing the target receptor (e.g., NIH3T3 for PDGFR-β, A431 for EGFR, or cells engineered to overexpress FGFR-1).
-
Complete growth medium and serum-free medium.
-
This compound stock solution (in DMSO).
-
Recombinant human growth factors (PDGF-BB, EGF, or bFGF).
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer containing protease and phosphatase inhibitors.
-
Assay-specific reagents (e.g., ELISA kit with capture and detection antibodies for the phosphorylated receptor).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight.
-
Serum Starvation: The next day, aspirate the growth medium and wash the cells once with PBS. Add serum-free medium and incubate for 16-24 hours to reduce basal receptor phosphorylation.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Aspirate the starvation medium and add the compound dilutions to the wells. Include a vehicle control (DMSO) and a no-compound control. Pre-incubate for 1-2 hours.
-
Growth Factor Stimulation: Prepare the appropriate growth factor (e.g., 50 ng/mL PDGF-BB, 100 ng/mL EGF, or 20 ng/mL bFGF) in serum-free medium. Add the growth factor to the wells (except for the unstimulated control) and incubate for 5-15 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells once with cold PBS. Add cold lysis buffer to each well and incubate on ice for 20-30 minutes with gentle agitation.
-
Detection:
-
ELISA: Transfer the cell lysates to the ELISA plate pre-coated with a capture antibody for the total receptor. Follow the manufacturer's instructions for incubation with a detection antibody specific for the phosphorylated form of the receptor, addition of substrate, and measurement of the signal.
-
Western Blot: Collect the lysates, determine protein concentration, and perform SDS-PAGE and Western blotting using primary antibodies against the phosphorylated and total receptor.
-
-
Data Analysis: Calculate the percentage of inhibition of receptor phosphorylation for each concentration of this compound relative to the stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation/Viability Assay (MTT/MTS Assay)
This protocol measures the effect of this compound on cell proliferation, which is a downstream consequence of inhibiting growth factor receptor signaling.
Workflow Diagram
Caption: Workflow for cell proliferation/viability assay.
Materials:
-
Cancer cell line of interest.
-
Complete growth medium.
-
This compound stock solution (in DMSO).
-
MTT or MTS reagent.
-
Solubilization solution (for MTT assay, e.g., DMSO or Sorenson's buffer).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 1,000-5,000 cells per well) in complete growth medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add the compound dilutions. Include a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours.
-
Reagent Addition:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours, or until a purple precipitate is visible. Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
MTS Assay: Add MTS reagent directly to the wells and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the data on a dose-response curve.
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always follow good laboratory practices.
Application Notes: PD-089828 for the Analysis of EGFR Phosphorylation by Western Blot
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Upon binding to ligands like epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues.[1][4] This phosphorylation event initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[1][5] Dysregulation of EGFR signaling is a common factor in various cancers, making it a key target for therapeutic development.[1][3][6]
PD-089828 is a protein tyrosine kinase inhibitor that is ATP-competitive for several growth factor receptors, including EGFR, Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[7] It has been shown to inhibit EGFR autophosphorylation, thereby blocking downstream signaling and cellular functions such as mitogenesis.[7] Western blotting is a fundamental technique used to detect the phosphorylation status of EGFR (p-EGFR) and assess the efficacy of inhibitors like this compound.[1][8]
Principle of the Assay
This protocol describes the use of Western blotting to measure the inhibition of EGF-induced EGFR phosphorylation by this compound in cultured cells. Cells are first treated with varying concentrations of this compound, followed by stimulation with EGF to induce EGFR phosphorylation.[9] Total cell lysates are then prepared, and proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are transferred to a membrane, which is then probed with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068). A secondary antibody conjugated to horseradish peroxidase (HRP) is used for detection via enhanced chemiluminescence (ECL).[8] The resulting signal, corresponding to the amount of p-EGFR, is captured and quantified. To ensure accurate comparison, the levels of p-EGFR are normalized to the total EGFR and a loading control protein (e.g., β-actin or GAPDH).[1]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against several tyrosine kinases and cellular processes. The following table summarizes key inhibitory concentrations (IC50) for this compound.
| Inhibitor | Target | Assay Type | IC50 Value | Reference |
| This compound | EGFR | Autophosphorylation | 10.9 µM | [7] |
| This compound | PDGFR | Autophosphorylation | 0.82 µM | [7] |
| This compound | FGFR-1 | Phosphorylation | 0.63 µM | [7] |
| This compound | MAPK | Kinase Activity | 7.1 µM | [7] |
| This compound | EGF-induced Mitogenesis | DNA Synthesis | 1.7 µM | [7] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the EGFR signaling pathway with the point of inhibition by this compound, and the general experimental workflow for the Western blot analysis.
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Caption: General workflow for p-EGFR Western blot analysis.
Experimental Protocols
A. Cell Culture and Treatment
-
Cell Seeding: Seed a suitable cell line (e.g., A431, HeLa, or other cells with known EGFR expression) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Culture in appropriate complete medium.
-
Serum Starvation: Once cells reach the desired confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours. This step reduces basal levels of EGFR phosphorylation.
-
Inhibitor Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50 µM). Add the inhibitor-containing medium to the cells and incubate for 1-4 hours at 37°C. Include a vehicle control (DMSO only).
-
EGF Stimulation: To induce EGFR phosphorylation, add EGF directly to the medium to a final concentration of 20-100 ng/mL.[8] Incubate for 5-15 minutes at 37°C.[8]
B. Preparation of Cell Lysates
-
Lysis: After EGF stimulation, immediately place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).[1]
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[8][10]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubate the lysate on ice for 30 minutes, vortexing periodically.[1][8]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (total protein extract) to a new pre-chilled tube.[1]
C. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[1][8]
-
Normalize the protein concentration of all samples with lysis buffer.
D. Western Blotting
-
Sample Preparation: To 20-30 µg of total protein, add 4X Laemmli sample buffer to a final concentration of 1X.[1] Boil the samples at 95-100°C for 5 minutes.[1][8]
-
SDS-PAGE: Load the denatured protein samples into the wells of a 4-12% polyacrylamide gel.[8] Include a pre-stained protein ladder in one lane. Run the gel at 100-150V until the dye front reaches the bottom.[1]
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[1][8]
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Dilute the primary antibodies in 5% BSA in TBST according to the recommended dilutions (see table below). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[1][8]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody in 5% BSA or non-fat dry milk in TBST. Incubate the membrane for 1 hour at room temperature with gentle agitation.[8]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[8]
-
Detection: Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.[8] Incubate the membrane with the substrate for 1-5 minutes. Capture the chemiluminescent signal using a digital imager or X-ray film.[1]
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ).[1] Normalize the p-EGFR signal to total EGFR and then to a loading control (e.g., β-actin).
Antibody and Reagent Recommendations
| Reagent | Suggested Dilution/Concentration | Supplier (Example) |
| Primary Antibody: p-EGFR (Tyr1068) | 1:1000 | Cell Signaling Technology |
| Primary Antibody: Total EGFR | 1:1000 | Cell Signaling Technology |
| Primary Antibody: β-actin | 1:1000 - 1:10,000 | Sigma-Aldrich |
| Secondary Antibody: Anti-rabbit IgG (HRP-linked) | 1:2000 - 1:5000 | Cell Signaling Technology |
| EGF (human recombinant) | 20-100 ng/mL | PeproTech |
| RIPA Lysis Buffer | 1X | Cell Signaling Technology |
| Protease/Phosphatase Inhibitor Cocktail | 1X | Thermo Fisher Scientific |
References
- 1. benchchem.com [benchchem.com]
- 2. moleculardepot.com [moleculardepot.com]
- 3. EGFR (EGFR) | Abcam [abcam.com]
- 4. Phospho-EGF Receptor (Tyr1068) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. Phospho-EGFR (Tyr1068) Polyclonal Antibody (44-788G) [thermofisher.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Application Notes and Protocols for PD-089828 Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-089828 is a potent, cell-permeable, multi-targeted protein kinase inhibitor. It primarily acts as an ATP-competitive inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR-1), Platelet-Derived Growth Factor Receptor β (PDGFR-β), and Epidermal Growth Factor Receptor (EGFR).[1][2][3][4] Additionally, it exhibits non-competitive inhibition of the non-receptor tyrosine kinase c-Src and also inhibits Mitogen-Activated Protein Kinase (MAPK).[1][2][3] This broad-spectrum activity makes this compound a valuable tool for studying cellular signaling pathways and a potential candidate for therapeutic development in diseases characterized by aberrant kinase activity, such as cancer and atherosclerosis.[2][4]
These application notes provide a detailed protocol for performing in vitro kinase assays to determine the inhibitory activity of this compound against its primary kinase targets. The provided methodologies can be adapted for various detection formats, including luminescence-based and radiometric assays.
Data Presentation
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Kinase Target | IC50 (µM) | Inhibition Mechanism | Reference |
| FGFR-1 | 0.15 | ATP-competitive | [1][3][5][6] |
| PDGFR-β | 1.76 | ATP-competitive | [1][3][5][6] |
| EGFR | 5.47 | ATP-competitive | [1][3][5][6] |
| c-Src | 0.18 | Non-competitive | [1][3][5][6] |
| MAPK | 7.1 | Not specified | [1][5] |
Signaling Pathway
Caption: Signaling pathways inhibited by this compound.
Experimental Protocols
This section details the methodologies for determining the inhibitory effect of this compound on its target kinases using a luminescence-based kinase assay. This format is generally preferred for its high-throughput capability, sensitivity, and non-radioactive nature.
Principle of the Luminescence-Based Kinase Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity. The assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, the remaining ATP is depleted. Subsequently, the ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal. This signal is directly proportional to the kinase activity.
Materials and Reagents
-
Kinases: Recombinant human FGFR-1, PDGFR-β, EGFR, c-Src, and MAPK.
-
Substrates: Specific peptide or protein substrates for each kinase (e.g., Poly(E-Y) for tyrosine kinases).
-
This compound: Stock solution in DMSO.
-
ATP: Adenosine 5'-triphosphate.
-
Kinase Assay Buffer: (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
ADP-Glo™ Kinase Assay Kit (Promega):
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Assay Plates: White, opaque 96-well or 384-well plates.
-
Plate Reader: Luminometer.
Experimental Workflow
Caption: Workflow for this compound kinase inhibition assay.
Detailed Protocol
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer at the desired concentrations. The optimal concentrations of kinase and substrate should be determined empirically for each kinase. A common starting point for ATP concentration is its Km value for the specific kinase.
-
-
Kinase Reaction:
-
Add 2.5 µL of the diluted this compound or DMSO (for control) to the wells of a 384-well plate.
-
Add 5 µL of the kinase solution to each well.
-
Add 2.5 µL of the substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final reaction volume is 15 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Luminescence Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 15 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 30 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the amount of inhibitor.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Alternative Method: Radiometric Kinase Assay
For a more traditional approach, a radiometric assay can be employed. This method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into the substrate.
Brief Protocol for Radiometric Assay
-
Kinase Reaction:
-
Set up the kinase reaction as described above, but use [γ-³²P]ATP or [γ-³³P]ATP in the ATP solution.
-
-
Separation:
-
After the incubation period, stop the reaction by adding a solution like phosphoric acid.
-
Spot a portion of the reaction mixture onto a phosphocellulose filter paper (e.g., P81).
-
Wash the filter paper multiple times with phosphoric acid to remove unincorporated radiolabeled ATP.
-
-
Detection:
-
Dry the filter paper.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
-
Data Analysis:
-
The amount of radioactivity is directly proportional to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the luminescence-based assay.
-
Conclusion
The provided protocols offer a comprehensive guide for the in vitro characterization of this compound's inhibitory activity against its target kinases. The choice between a luminescence-based and a radiometric assay will depend on the available equipment, throughput requirements, and laboratory safety considerations. These assays are crucial for understanding the mechanism of action of this compound and for its further development as a research tool or therapeutic agent.
References
- 1. rsc.org [rsc.org]
- 2. PDGFR beta Kinase Enzyme System Application Note [promega.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 5. A High-Throughput Radiometric Kinase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ebiotrade.com [ebiotrade.com]
Application Note: In Vitro Angiogenesis Assay
Topic: Evaluation of Anti-Angiogenic Potential of Test Compounds Using the Endothelial Tube Formation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, including tumor growth and metastasis.[1][2] The ability to modulate angiogenesis is a key area of research for developing novel therapeutics. The endothelial tube formation assay is a rapid, quantifiable, and widely used in vitro method to assess the pro- or anti-angiogenic potential of test compounds.[1][3][4] This assay evaluates the ability of endothelial cells to form capillary-like structures when cultured on a basement membrane-like substrate.[1]
This application note provides a detailed protocol for conducting an in vitro angiogenesis assay using the tube formation method to evaluate the effects of a test compound, referred to herein as PD-089828.
Principle of the Assay
Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), when seeded onto a gel matrix rich in extracellular matrix (ECM) proteins (e.g., Matrigel® or other basement membrane extracts), will rapidly align and form interconnected, tube-like structures that mimic the architecture of a capillary network.[3] This process involves several key steps of angiogenesis, including cell adhesion, migration, and differentiation. By introducing a test compound, researchers can observe and quantify its inhibitory or stimulatory effects on tube formation. Quantification is typically performed by measuring parameters such as the number of branch points, total tube length, and the number of loops formed.[1][3]
Experimental Workflow
The following diagram illustrates the general workflow for the endothelial tube formation assay.
Detailed Protocol
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (BME), growth factor reduced (e.g., Matrigel®)
-
96-well cell culture plates
-
Test compound (this compound) dissolved in a suitable vehicle (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Calcein AM (for fluorescent labeling)
-
Inverted microscope with a camera
Procedure
Day 0: Cell Seeding
-
Culture HUVECs in Endothelial Cell Growth Medium until they reach approximately 80% confluency. It is recommended to use cells between passages 2 and 6 for optimal results.[3]
-
Seed the HUVECs in a new flask 24 hours prior to the assay to ensure they are in the logarithmic growth phase.
Day 1: Tube Formation Assay
-
Preparation of the BME Plate:
-
Thaw the Basement Membrane Extract (BME) on ice overnight in a 4°C refrigerator.[1]
-
Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-cooled 96-well plate.
-
Ensure the BME is spread evenly across the surface of the wells.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
-
Cell Preparation and Seeding:
-
Harvest the HUVECs using Trypsin-EDTA and neutralize with growth medium.
-
Centrifuge the cells and resuspend the pellet in serum-free or low-serum medium.
-
Perform a cell count and adjust the concentration to 1 x 105 cells/mL.
-
Prepare serial dilutions of the test compound (this compound) in the cell suspension. Include a vehicle control (e.g., 0.1% DMSO).
-
Carefully add 100 µL of the cell suspension (containing 10,000 cells) to each well on top of the solidified BME.[1]
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours. The optimal incubation time may vary depending on the cell type and should be determined empirically.[2]
-
-
Staining and Imaging:
-
For fluorescent imaging, add Calcein AM to the cells at a final concentration of 2 µg/mL and incubate for 30 minutes at 37°C.[4]
-
Wash the cells gently with PBS.
-
Visualize and capture images of the tube network using an inverted fluorescence microscope.
-
Data Acquisition and Analysis
The extent of tube formation can be quantified by measuring several parameters. This is typically done using automated image analysis software.
Quantitative Parameters:
-
Total Tube Length: The sum of the lengths of all tube segments.
-
Number of Branch Points: The number of points where three or more tubes intersect.
-
Number of Loops/Meshes: The number of enclosed areas formed by the tube network.[3]
The data should be presented as a percentage of the vehicle control.
Sample Data Presentation
The following table provides an example of how to present quantitative data from a tube formation assay evaluating different concentrations of a hypothetical test compound, this compound.
| Treatment Group | Concentration (µM) | Total Tube Length (% of Control) | Number of Branch Points (% of Control) | Number of Loops (% of Control) |
| Vehicle Control | 0 | 100 ± 5.2 | 100 ± 6.1 | 100 ± 7.5 |
| This compound | 0.1 | 95.3 ± 4.8 | 92.1 ± 5.5 | 96.4 ± 6.8 |
| This compound | 1 | 62.7 ± 3.9 | 58.4 ± 4.2 | 65.1 ± 5.1 |
| This compound | 10 | 21.5 ± 2.1 | 18.9 ± 2.5 | 24.3 ± 3.2 |
| Positive Control (e.g., Suramin) | 50 | 15.8 ± 1.9 | 12.3 ± 2.1 | 18.6 ± 2.9 |
Data are represented as mean ± standard deviation.
Signaling Pathways in Angiogenesis
Angiogenesis is regulated by a complex network of signaling pathways. A simplified diagram of key pathways is shown below. Test compounds like this compound could potentially target various components of these pathways.
Troubleshooting
| Issue | Possible Cause | Solution |
| No tube formation in control wells | - BME did not solidify properly.- Cells are of a high passage number.- Incorrect cell seeding density. | - Ensure BME is kept on ice and the plate is pre-chilled.- Use endothelial cells at a low passage (P2-P6).- Optimize cell seeding density. |
| High variability between replicates | - Uneven coating of BME.- Inconsistent cell seeding. | - Be careful to spread BME evenly.- Ensure a single-cell suspension before seeding. |
| Cell detachment | - BME layer is too thin.- Washing steps are too harsh. | - Use the recommended volume of BME.- Be gentle during washing steps. |
Conclusion
The endothelial tube formation assay is a robust and efficient method for the initial screening and characterization of potential angiogenesis inhibitors or stimulators. This application note provides a comprehensive protocol that can be adapted to test any compound of interest, such as the hypothetical this compound. Careful execution of the protocol and quantitative analysis of the results will provide valuable insights into the compound's effect on angiogenesis.
References
Application Notes and Protocols: Preparation of PD-089828 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of PD-089828, a potent inhibitor of several receptor tyrosine kinases. The information herein is intended to ensure accurate and reproducible experimental results.
Introduction
This compound is a small molecule inhibitor that competitively targets the ATP-binding sites of Fibroblast Growth Factor Receptor 1 (FGFR1), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and Epidermal Growth Factor Receptor (EGFR). It also acts as a noncompetitive inhibitor of the non-receptor tyrosine kinase c-Src. This compound is a valuable tool for studying cellular signaling pathways involved in cell growth, proliferation, and migration. Accurate preparation of a stock solution is the first critical step for in vitro and in vivo studies.
Chemical and Physical Properties
A summary of the key properties of this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₈H₁₈Cl₂N₆O |
| Molecular Weight | 405.28 g/mol |
| CAS Number | 179343-17-0 |
| Appearance | White to light yellow solid |
| Purity | ≥98% |
| Solubility | DMSO: 10 mg/mL (24.67 mM) |
| Inhibitory Activity (IC₅₀) | FGFR1: 0.15 µM, PDGFRβ: 1.76 µM, EGFR: 5.47 µM, c-Src: 0.18 µM[1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vial
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block (optional, for warming)
-
Ultrasonic bath (optional)
-
Sterile, amber-colored cryovials for aliquoting
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.05 mg of this compound.
-
Calculation:
-
Desired Molarity (M) = 10 mM = 0.01 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Molecular Weight (MW) = 405.28 g/mol
-
Mass (g) = M (mol/L) * V (L) * MW ( g/mol )
-
Mass (mg) = 0.01 mol/L * 0.001 L * 405.28 g/mol * 1000 mg/g = 4.05 mg
-
-
-
Dissolving the Compound:
-
Add the weighed this compound powder to a sterile vial.
-
Add the calculated volume of DMSO. For a 10 mM solution with 4.05 mg of this compound, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Note: Due to the hygroscopic nature of DMSO, it is crucial to use a new, unopened bottle or anhydrous grade DMSO to ensure maximum solubility[1].
-
-
Aiding Dissolution (if necessary): If the compound does not fully dissolve, you can warm the solution to 60°C and/or use an ultrasonic bath to aid in dissolution[1].
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots as recommended in the table below.
-
Storage and Stability
Proper storage is essential to maintain the activity of the this compound stock solution.
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years |
| Stock Solution in DMSO | -20°C | 1 month |
| -80°C | 6 months |
Data sourced from MedChemExpress product information[1].
Visualizations
Signaling Pathway Inhibition by this compound
The following diagram illustrates the key signaling pathways inhibited by this compound.
References
Application Notes and Protocols for PD-089828 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-089828 is a potent, cell-permeable inhibitor of protein tyrosine kinases. It functions as an ATP-competitive inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR-1), Platelet-Derived Growth Factor Receptor β (PDGFR-β), and Epidermal Growth Factor Receptor (EGFR). Uniquely, it acts as a non-competitive inhibitor of the non-receptor tyrosine kinase c-Src.[1] By targeting these key signaling molecules, this compound disrupts crucial cellular processes implicated in cancer progression, including mitogenesis, differentiation, migration, and survival.[1] These application notes provide a summary of its activity and detailed protocols for its use in in vitro cancer research.
Data Presentation: In Vitro Inhibitory Activity of this compound
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound against various molecular targets and cellular processes. This data is essential for determining the appropriate concentration range for in vitro experiments.
| Target/Process | Cell Line/System | IC50 (µM) | Reference |
| Receptor Autophosphorylation | |||
| FGFR-1 Phosphorylation | A121(p) cells | 0.63 | [1] |
| PDGFR Autophosphorylation | - | 0.82 | [1] |
| EGFR Autophosphorylation | - | 10.9 | [1] |
| Growth Factor-Induced Mitogenesis | |||
| bFGF-induced DNA Synthesis | - | 0.48 | [1] |
| PDGF-induced DNA Synthesis | - | 0.8 | [1] |
| EGF-induced DNA Synthesis | - | 1.7 | [1] |
| Cell Growth and Downstream Signaling | |||
| Serum-Stimulated Cell Growth | - | 1.8 | [1] |
| Mitogen-Activated Protein Kinase (MAPK) | - | 7.1 | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways targeted by this compound and a general workflow for assessing its in vitro efficacy.
References
Application Notes and Protocols for the Utilization of PD-089828 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-089828 is a potent protein tyrosine kinase inhibitor with a multi-targeted profile, demonstrating inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR-1), Platelet-Derived Growth Factor Receptor β (PDGFR-β), Epidermal Growth Factor Receptor (EGFR), and the non-receptor tyrosine kinase c-Src. Additionally, it has been shown to inhibit Mitogen-Activated Protein Kinase (MAPK). These signaling pathways are frequently dysregulated in various cancers, making this compound a compound of interest for preclinical oncology research. This document provides detailed application notes and generalized protocols for the evaluation of this compound in xenograft models, based on established methodologies for similar tyrosine kinase inhibitors.
Disclaimer: As of the latest literature review, specific in vivo xenograft studies utilizing this compound have not been extensively reported in publicly accessible databases. The following protocols are therefore generalized based on the compound's known mechanism of action and standard practices for in vivo studies with other tyrosine kinase inhibitors targeting FGFR, PDGFR, EGFR, and c-Src. Researchers should perform initial dose-finding and toxicity studies to determine the optimal and safe dosage of this compound for their specific xenograft model.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Process | IC₅₀ Value (µM) |
| PDGFR Autophosphorylation | 0.82 |
| EGFR Autophosphorylation | 10.9 |
| FGFR-1 Phosphorylation | 0.63 |
| Serum-Stimulated Cell Growth | 1.8 |
| PDGF-Induced DNA Synthesis | 0.8 |
| EGF-Induced DNA Synthesis | 1.7 |
| bFGF-Induced DNA Synthesis | 0.48 |
| MAPK Inhibition | 7.1 |
Signaling Pathway of this compound Inhibition
The following diagram illustrates the key signaling pathways targeted by this compound. The inhibitor competitively binds to the ATP-binding sites of FGFR, PDGFR, and EGFR, and non-competitively to c-Src, thereby blocking downstream signaling cascades involved in cell proliferation, survival, and migration.
Caption: this compound inhibits multiple receptor tyrosine kinases and c-Src.
Experimental Protocols
Cell Line Selection and Culture
The choice of a suitable cancer cell line is critical for a successful xenograft study. For evaluating this compound, it is recommended to select cell lines with known overexpression or activating mutations in FGFR, PDGFR, EGFR, or c-Src.
Protocol:
-
Culture the selected cancer cell line in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells regularly to maintain exponential growth. It is advisable to use cells that have been passaged at least twice after being thawed from liquid nitrogen.
-
On the day of implantation, harvest the cells when they are approximately 80-90% confluent.
-
Perform a cell viability count using a trypan blue exclusion assay to ensure high viability (>95%).
-
Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration for injection.
Animal Model and Tumor Implantation
Immunocompromised mice are essential for xenograft studies to prevent the rejection of human tumor cells.
Protocol:
-
Use 6-8 week old female immunocompromised mice, such as athymic nude (nu/nu) or NOD/SCID mice.
-
Acclimatize the mice to the animal facility for at least one week before the experiment.
-
For subcutaneous xenografts, inject 1 x 10⁶ to 5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.
-
To improve tumor take and growth, the cell suspension can be mixed in a 1:1 ratio with a basement membrane extract like Matrigel.
-
Monitor the mice regularly for tumor formation.
This compound Formulation and Administration
The formulation and route of administration should be optimized for bioavailability and to minimize stress on the animals.
Protocol:
-
Formulation: A common vehicle for oral gavage of small molecule inhibitors is a mixture of DMSO, PEG300, Tween-80, and saline. The final concentration of DMSO should be kept low to avoid toxicity. The formulation should be prepared fresh daily unless stability data indicates otherwise.
-
Dose-Finding Study: Conduct a preliminary dose-finding study to determine the maximum tolerated dose (MTD) of this compound in the selected mouse strain.
-
Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the prepared this compound formulation or vehicle control to the mice via the determined route (e.g., oral gavage or intraperitoneal injection) at the determined dose and schedule (e.g., daily).
-
Weigh each mouse daily before dosing for accurate dose calculation.
Tumor Growth Monitoring and Efficacy Assessment
Regular monitoring of tumor growth and animal health is crucial to assess the efficacy and toxicity of the treatment.
Protocol:
-
Measure the tumor dimensions using digital calipers two to three times per week.
-
Calculate the tumor volume using the formula: (Length x Width²)/2 .
-
Measure the body weight of each mouse at the same time as tumor measurements to monitor for drug toxicity.
-
Observe the general health of the animals daily for any signs of distress or adverse effects.
-
The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³) or after a specific duration of treatment.
-
At the end of the study, euthanize the mice according to approved institutional guidelines.
-
Excise the tumors, weigh them, and process them for further analysis such as pharmacodynamics (e.g., Western blot for target inhibition), histology, and immunohistochemistry.
Experimental Workflow
The following diagram outlines a typical workflow for a xenograft study to evaluate the efficacy of this compound.
Troubleshooting & Optimization
Optimizing PD-089828 concentration for cell culture
<
Technical Support Center: Optimizing PD-98059 Concentration for Cell CultureDisclaimer: Initial searches for "PD-089828" did not yield any results. This guide has been developed based on the well-researched MEK1/2 inhibitor, PD-98059 , as it is a likely intended subject of inquiry. The principles and protocols outlined below are generally applicable to other selective MEK inhibitors.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of PD-98059 for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is PD-98059 and what is its mechanism of action?
A1: PD-98059 is a potent and selective, cell-permeable inhibitor of the MAPK/ERK pathway. It specifically targets MEK1 (also known as MKK), the upstream kinase of ERK1/2.[1] PD-98059 binds to the inactive form of MEK1, preventing its activation by upstream kinases like RAF.[1][2] This, in turn, blocks the phosphorylation and activation of ERK1 and ERK2, which are key regulators of cell proliferation, differentiation, and survival.[3] It is a non-ATP competitive inhibitor.[4]
Q2: What is the recommended starting concentration for PD-98059 in cell culture?
A2: The optimal concentration of PD-98059 is highly cell-type dependent. A general starting range for most cell lines is between 10 µM and 50 µM.[4][5][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q3: How should I prepare and store a stock solution of PD-98059?
A3: PD-98059 is soluble in DMSO at concentrations of 25 mg/mL or higher.[6] It is recommended to prepare a concentrated stock solution in anhydrous DMSO (e.g., 20 mM or 50 mM).[6] This stock solution should be aliquoted and stored at -20°C for up to three months to maintain potency.[6] Avoid repeated freeze-thaw cycles. When preparing your working concentration, dilute the DMSO stock in your cell culture medium, ensuring the final DMSO concentration is typically ≤0.1% to avoid solvent-induced cytotoxicity.[5]
Q4: How long should I treat my cells with PD-98059?
A4: The required treatment duration depends on the biological question being addressed. To observe the inhibition of ERK phosphorylation, a pre-treatment of 1-4 hours is often sufficient before stimulation.[3][6] For experiments assessing effects on cell proliferation or viability, longer incubation times of 24 to 72 hours are common.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition of ERK phosphorylation | - Suboptimal PD-98059 Concentration: The concentration may be too low for the specific cell line. - Degraded PD-98059: Improper storage of the stock solution. - High Basal ERK Activity: Some cell lines have very high constitutive activation of the MAPK pathway. - Incorrect Experimental Timing: The time point for assessing p-ERK levels may be inappropriate. | - Perform a dose-response experiment (e.g., 1 µM to 100 µM) to determine the IC50 for your cell line. - Prepare a fresh stock solution of PD-98059. - Ensure you are assessing p-ERK levels after an appropriate pre-treatment time (e.g., 1-2 hours) before and after stimulation. - Perform a time-course experiment to identify the optimal time point for observing maximal inhibition. |
| Significant Cell Death or Cytotoxicity | - PD-98059 Concentration is too High: The concentration used may be toxic to your specific cell line. - Prolonged Incubation Time: Extended exposure may lead to off-target effects or cellular stress. - Solvent (DMSO) Toxicity: The final concentration of DMSO in the culture medium may be too high. | - Perform a cell viability assay (e.g., MTT, Trypan Blue) with a range of PD-98059 concentrations to determine the cytotoxic threshold. - Reduce the incubation time. - Ensure the final DMSO concentration in your culture medium does not exceed 0.5%, and ideally is below 0.1%. Run a vehicle control (DMSO only) to assess solvent toxicity. |
| Inconsistent or Variable Results | - Cell Passage Number: The sensitivity of cells to inhibitors can change with increasing passage number. - Inconsistent Cell Seeding Density: Variations in cell number can affect the cellular response to the inhibitor. - Incomplete Dissolution of PD-98059: The compound may not be fully dissolved in the stock solution. | - Use cells within a consistent and low passage number range for all experiments. - Ensure precise and consistent cell seeding densities across all experimental conditions. - Gently warm the stock solution at 37°C or use an ultrasonic bath to ensure complete dissolution.[9] |
| Unexpected Phenotypic Changes | - Off-Target Effects: At high concentrations, PD-98059 may have off-target activities. For instance, it can act as an antagonist for the aryl hydrocarbon receptor (AHR).[2][4] - Activation of Compensatory Pathways: Inhibition of the MEK/ERK pathway can sometimes lead to the activation of other signaling pathways.[10] | - Use the lowest effective concentration of PD-98059 determined from your dose-response experiments. - Consider using another MEK inhibitor with a different chemical structure (e.g., U0126) to confirm that the observed phenotype is due to MEK inhibition. - Investigate the activity of other relevant signaling pathways (e.g., PI3K/Akt) in response to PD-98059 treatment. |
Quantitative Data Summary
Table 1: IC50 Values of PD-98059 in Various Assays and Cell Lines
| Target/Assay | Cell Line/System | IC50 Value | Reference |
| MEK1 Activation (by Raf or MEK kinase) | Cell-free assay | 4 µM | [4] |
| MEK2 Activation (by Raf) | Cell-free assay | 50 µM | [4] |
| Basal or Partially Activated MEK1 | Cell-free assay | 2 µM | [4] |
| PDGF-Stimulated MAPK Activation | 3T3 cells | ~10 µM | [4] |
| PDGF-Stimulated Thymidine Incorporation | 3T3 cells | ~7 µM | [4] |
| Antiproliferative Activity | HT-29 cells | 4 µM | [2] |
| MEK1/2 Inhibition (ERK1/2 phosphorylation) | Rat IEC6 cells | 4.2 µM | [2] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of PD-98059 using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Preparation of PD-98059 Dilutions: Prepare a series of dilutions of PD-98059 in your complete cell culture medium from your DMSO stock. A common range to test is 0, 1, 5, 10, 25, 50, and 100 µM. Ensure the final DMSO concentration is constant across all wells, including the vehicle control (0 µM PD-98059).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of PD-98059.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the PD-98059 concentration to determine the IC50 value.
Protocol 2: Verifying MEK/ERK Pathway Inhibition by Western Blotting for Phospho-ERK1/2
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, pre-treat the cells with varying concentrations of PD-98059 (e.g., 10 µM, 25 µM, 50 µM) for 1-2 hours.
-
Stimulation (Optional): If your cell line requires stimulation to activate the ERK pathway, add a stimulant (e.g., 100 ng/mL EGF for 15 minutes) after the pre-treatment period.[3]
-
Cell Lysis:
-
Place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.[3]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[3]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[3]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (typically 1:1000 to 1:2000 dilution) overnight at 4°C.[3]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody against total ERK1/2.[3]
-
Densitometry Analysis: Quantify the band intensities. The ratio of p-ERK to total ERK should decrease in a dose-dependent manner with PD-98059 treatment.[3]
Visualizations
References
- 1. PD 98059 | MEK | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mdv3100.org [mdv3100.org]
- 6. PD98059 | Cell Signaling Technology [cellsignal.com]
- 7. The MEK 1/2 Inhibitor PD98059 Exhibits Synergistic Anti-endometrial Cancer Activity with Paclitaxel in vitro and Enhanced Tissue Distribution in vivo when Formulated into PAMAM-coated PLGA-PEG Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. MEK inhibitor, PD98059, promotes breast cancer cell migration by inducing β-catenin nuclear accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting PD-089828 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with PD-089828.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound to prepare a stock solution. What are the recommended solvents?
A1: For initial stock solution preparation, organic solvents are typically required for compounds like this compound, which are often sparingly soluble in aqueous solutions. While Dimethyl Sulfoxide (DMSO) is a common first choice, other organic solvents such as N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA) may be more effective if you encounter solubility issues with DMSO.[1] It is crucial to verify the compatibility of any solvent with your specific experimental assay.
Q2: My this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer. Why is this happening and how can I prevent it?
A2: This is a common phenomenon known as "crashing out" and occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower.[1] The rapid change in solvent polarity causes the compound to precipitate. To prevent this, it is advisable to keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 1%.[1] If precipitation still occurs, further optimization of the buffer composition or the use of solubility enhancers may be necessary.
Q3: How does the pH of my aqueous buffer affect the solubility of this compound?
A3: The solubility of many small molecule inhibitors can be highly dependent on the pH of the solution, particularly for compounds with ionizable functional groups.[1] For weakly basic compounds, lowering the pH of the buffer can increase solubility by promoting protonation of the molecule, which enhances its interaction with water.[1] Conversely, for acidic compounds, increasing the pH can improve solubility. It is recommended to test a range of pH values for your buffer to determine the optimal condition for this compound solubility.
Q4: Can I use physical methods to help dissolve this compound?
A4: Yes, physical methods can aid in the dissolution of challenging compounds. Sonication, using either a bath or a probe sonicator, can help break down compound aggregates and facilitate dissolution by applying ultrasonic energy.[1] Gentle heating in combination with vortexing can also be effective, but care must be taken to avoid thermal degradation of the compound. Always check the compound's stability at elevated temperatures before proceeding with heating.
Troubleshooting Guide
Issue 1: this compound Fails to Dissolve in DMSO for Stock Solution
Question: I am unable to fully dissolve this compound in DMSO, even after vortexing and gentle heating. What steps can I take?
Answer:
-
Test Alternative Solvents: If DMSO is not effective, consider trying other organic solvents such as N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA).[1]
-
Utilize Sonication: A bath or probe sonicator can be used to apply ultrasonic energy, which can aid in breaking up compound aggregates.[1]
-
Prepare a Lower Concentration Stock: If a high concentration stock is not achievable, try preparing a more dilute stock solution.
Issue 2: Precipitation Occurs Upon Dilution into Aqueous Media
Question: My this compound, dissolved in DMSO, precipitates immediately upon dilution into my phosphate-buffered saline (PBS) at pH 7.4. How can I resolve this?
Answer:
-
pH Adjustment: If this compound has a basic pKa, lowering the buffer pH may significantly increase its solubility.[1] Prepare buffers at various pH units below the expected pKa (e.g., pH 6.0, 5.0) and test for precipitation.
-
Use of Co-solvents: Adding a small percentage of a water-miscible organic co-solvent to your aqueous buffer can help maintain solubility.
-
Incorporate Solubility Enhancers: The use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), can form inclusion complexes with the compound, thereby increasing its aqueous solubility.[1]
Summary of Strategies to Enhance Solubility
| Strategy | Description | Key Considerations |
| Solvent Selection | Testing alternative organic solvents like NMP or DMA for stock solutions. | Ensure solvent compatibility with downstream assays. |
| pH Optimization | Adjusting the pH of the aqueous buffer to ionize the compound and increase solubility. | The optimal pH will depend on the pKa of this compound. |
| Sonication | Using ultrasonic energy to break down compound aggregates. | Can be more effective than simple vortexing. |
| Co-solvents | Adding a small amount of an organic solvent to the aqueous buffer. | The final concentration of the co-solvent should be minimized to avoid affecting the experiment. |
| Solubilizing Agents | Employing agents like cyclodextrins to form soluble complexes. | May require optimization of the compound-to-agent molar ratio. |
Experimental Protocol: Solubility Rescue Using a Co-solvent System
Objective: To determine an appropriate co-solvent system to prevent the precipitation of this compound in an aqueous buffer.
Methodology:
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to make a concentrated stock solution (e.g., 10 mM).
-
Prepare Co-solvent Buffers: Prepare a series of your primary aqueous buffer (e.g., PBS pH 7.4) containing varying percentages of a water-miscible organic co-solvent (e.g., ethanol or propylene glycol) ranging from 1% to 10% (v/v).
-
Test Dilutions: Add the this compound stock solution to each of the co-solvent buffers to achieve the desired final concentration.
-
Observe for Precipitation: Visually inspect each solution for any signs of precipitation immediately after dilution and after a set incubation period (e.g., 1 hour) at the experimental temperature.
-
Determine Optimal Condition: The lowest percentage of co-solvent that maintains the solubility of this compound at the desired final concentration should be selected for your experiments.
Visualizing Experimental Workflows and Pathways
Caption: Troubleshooting workflow for this compound solubility.
Caption: Example of a kinase signaling pathway diagram.
References
PD-089828 off-target effects in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PD-089828 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a nonselective protein tyrosine kinase inhibitor. It functions as an ATP-competitive inhibitor for several receptor tyrosine kinases, including Fibroblast Growth Factor Receptor 1 (FGFR-1), Platelet-Derived Growth Factor Receptor β (PDGFR-β), and Epidermal Growth Factor Receptor (EGFR). Uniquely, it acts as a non-competitive inhibitor of the non-receptor tyrosine kinase c-Src.[1][2][3]
Q2: What are the known off-target effects of this compound?
Due to its multi-targeted nature, researchers should be aware of its inhibitory effects on a range of kinases. In addition to its primary targets (FGFR-1, PDGFR-β, EGFR, and c-Src), this compound has also been shown to inhibit Mitogen-Activated Protein Kinase (MAPK).[1][2] It is selective over insulin receptor tyrosine kinase, PKC, and CDK4.[4][5]
Q3: What are some common cellular assays used to characterize the effects of this compound?
Common assays include in vitro kinase assays to determine IC50 values, Western blotting to assess the phosphorylation status of target kinases and downstream signaling proteins like MAPK, and cell proliferation assays (e.g., MTT, MTS) to measure the impact on cell growth.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent results in cell proliferation assays (e.g., MTT, MTS).
-
Possible Cause 1: Off-target effects on cell viability.
-
Troubleshooting Tip: this compound's inhibition of multiple growth factor receptors (PDGFR, EGFR, FGFR) can lead to broad anti-proliferative effects that may vary between cell lines depending on their reliance on these signaling pathways. Consider using a panel of cell lines with known dependencies on each of these receptors to dissect the specific effects.
-
-
Possible Cause 2: Compound precipitation or instability.
-
Troubleshooting Tip: Ensure complete solubilization of this compound in the recommended solvent (e.g., DMSO) before diluting in cell culture media. Visually inspect for any precipitation. Prepare fresh dilutions for each experiment to avoid degradation.
-
-
Possible Cause 3: Assay interference.
-
Troubleshooting Tip: Some compounds can interfere with the chemistry of viability assays. To rule this out, perform a control experiment in a cell-free system to see if this compound directly reacts with the assay reagents (e.g., MTT or MTS tetrazolium salts).
-
Issue 2: No significant inhibition of target phosphorylation in Western blot analysis.
-
Possible Cause 1: Insufficient compound concentration or incubation time.
-
Troubleshooting Tip: Refer to the known IC50 values for this compound against its various targets (see Data Presentation section). Ensure you are using a concentration range that is appropriate for inhibiting your target of interest. Optimize the incubation time; a pre-incubation of 1-2 hours is often a good starting point.[1]
-
-
Possible Cause 2: Low basal phosphorylation of the target protein.
-
Troubleshooting Tip: If the basal level of your target's phosphorylation is low, it may be difficult to detect a decrease with inhibitor treatment. Consider stimulating the cells with the appropriate growth factor (e.g., PDGF, EGF, or bFGF) to induce robust phosphorylation before adding this compound.[4]
-
-
Possible Cause 3: Poor antibody quality.
-
Troubleshooting Tip: Use validated phospho-specific antibodies. Run appropriate controls, such as a positive control cell lysate with known high levels of the phosphorylated target and a negative control (unstimulated or treated with a known potent inhibitor).
-
Data Presentation
Table 1: Inhibitory Activity of this compound against Various Kinases
| Target Kinase | IC50 (µM) - In Vitro Kinase Assay | IC50 (µM) - Cellular Autophosphorylation | Mode of Inhibition |
| FGFR-1 | 0.15[1][4] | 0.63[1][2] | ATP Competitive[1][2] |
| PDGFR-β | 1.76[1][4] | 0.82[1][2] | ATP Competitive[1][2] |
| EGFR | 5.47[1][4] | 10.9[1][2] | ATP Competitive[1][2] |
| c-Src | 0.18[1][4] | Not Reported | Non-competitive[1][2] |
| MAPK | 7.1[1][2] | Not Reported | Not Reported |
Table 2: Effect of this compound on Cellular Functions
| Cellular Process | IC50 (µM) | Cell Type |
| Serum-Stimulated Cell Growth | 1.8[2][4] | Rat Aortic Smooth Muscle Cells |
| PDGF-Induced DNA Synthesis | 0.8[2] | Not Specified |
| EGF-Induced DNA Synthesis | 1.7[2] | Not Specified |
| bFGF-Induced DNA Synthesis | 0.48[2] | Not Specified |
| Cell Migration | 4.5[4] | Rat Aortic Smooth Muscle Cells |
Experimental Protocols
Protocol 1: Western Blot for MAPK Phosphorylation
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and grow to 80-90% confluency. Serum-starve the cells for 16-24 hours.
-
Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0.1 µM to 20 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate growth factor (e.g., 50 ng/mL EGF or PDGF) for 10-15 minutes.
-
Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody against phospho-MAPK (e.g., phospho-ERK1/2) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total MAPK.
Protocol 2: Cell Proliferation (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the media with fresh media containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or similar MTS reagent) to each well.[6]
-
Incubation: Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.[6]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[6]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: this compound multi-target inhibition of key signaling pathways.
Caption: General experimental workflow for assessing this compound effects.
References
Technical Support Center: Minimizing PD-089828 Cytotoxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing the multi-targeted tyrosine kinase inhibitor, PD-089828, in primary cell cultures. The focus is on minimizing cytotoxicity to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent, nonselective protein tyrosine kinase inhibitor. It targets multiple receptor tyrosine kinases (RTKs) involved in crucial cellular processes like proliferation, differentiation, migration, and survival. Its primary targets include Fibroblast Growth Factor Receptor-1 (FGFR-1), Platelet-Derived Growth Factor Receptor-β (PDGFR-β), Epidermal Growth Factor Receptor (EGFR), and the non-receptor tyrosine kinase c-Src.
Q2: Why am I observing high levels of cytotoxicity in my primary cells when using this compound?
A2: Primary cells are often more sensitive to chemical compounds than immortalized cell lines. High cytotoxicity can be attributed to several factors:
-
On-target toxicity: Inhibition of essential signaling pathways for primary cell survival that are regulated by the targeted kinases.
-
Off-target effects: At higher concentrations, this compound may inhibit other kinases or cellular proteins, leading to toxicity.
-
Suboptimal experimental conditions: The concentration of the inhibitor, incubation time, solvent concentration, or cell culture conditions may not be optimized for your specific primary cell type.
Q3: What are the initial steps to minimize this compound cytotoxicity?
A3: The initial and most critical step is to perform a comprehensive dose-response and time-course experiment. This will help you determine the optimal concentration of this compound and the appropriate incubation time for your specific primary cell type and experimental endpoint, balancing efficacy with minimal toxicity.
Q4: How can I be sure that the observed effects are due to the inhibition of the intended targets?
A4: To confirm on-target activity, you should assess the phosphorylation status of the direct downstream effectors of the targeted kinases (e.g., ERK, Akt). A reduction in the phosphorylation of these downstream targets at concentrations that do not induce significant cell death would indicate on-target activity.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in primary cell cultures.
| Problem | Possible Cause | Solution |
| High cell death even at low concentrations | Primary cells are highly sensitive to the inhibition of FGFR, PDGFR, EGFR, or Src pathways. | - Perform a thorough dose-response curve starting from a very low concentration range (e.g., nanomolar).- Reduce the incubation time. Short-term treatments (e.g., 1-6 hours) may be sufficient to observe signaling inhibition without causing widespread cell death.- Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically ≤ 0.1%). |
| Inconsistent results between experiments | - Variation in primary cell health, passage number, or seeding density.- Degradation of the this compound stock solution. | - Use primary cells at a consistent and low passage number.- Ensure cells are in a healthy, exponential growth phase before treatment.- Standardize the cell seeding density for all experiments.- Aliquot the this compound stock solution upon receipt and store as recommended. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Observed phenotype is not consistent with the known function of the targeted kinases | Off-target effects of this compound. | - Use the lowest effective concentration that elicits the desired on-target effect.- If available, use a structurally different inhibitor with a similar target profile to see if the phenotype is reproducible.- Perform "rescue" experiments by providing downstream components of the signaling pathway to see if the phenotype can be reversed. |
| Difficulty in dissolving this compound | Poor solubility in aqueous solutions. | - Prepare a high-concentration stock solution in an appropriate solvent like DMSO.- Gently warm the solution and vortex to aid dissolution.- Ensure the final solvent concentration in the cell culture medium is low and non-toxic. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Process | IC₅₀ (µM) |
| PDGFR Autophosphorylation | 0.82 |
| EGFR Autophosphorylation | 10.9 |
| FGFR-1 Phosphorylation | 0.63 |
| Serum-Stimulated Cell Growth | 1.8 |
| PDGF-Stimulated DNA Synthesis | 0.8 |
| EGF-Stimulated DNA Synthesis | 1.7 |
| bFGF-Stimulated DNA Synthesis | 0.48 |
| MAPK | 7.1 |
Note: This data is based on published literature and may vary depending on the cell type and experimental conditions.
Table 2: Experimental Log for this compound Treatment in Primary Cells
Researchers should use this template to record their experimental parameters and results to aid in troubleshooting and optimization.
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Primary Cell Type | |||
| Passage Number | |||
| Seeding Density | |||
| This compound Concentration Range | |||
| Incubation Time | |||
| Solvent & Final Concentration | |||
| Serum Concentration in Media | |||
| Viability Assay Used | |||
| Observed Cytotoxicity (% of control) | |||
| On-Target Effect (e.g., p-ERK levels) | |||
| Notes/Observations |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol is for determining the cytotoxic effects of this compound on primary cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a wide range of concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).
Protocol 2: Assessing Cytotoxicity using a Lactate Dehydrogenase (LDH) Assay
This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.
Materials:
-
Primary cells treated with this compound (as in Protocol 1)
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Sample Collection: After the desired incubation time with this compound, carefully collect the cell culture supernatant from each well.
-
LDH Assay: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves adding a reaction mixture to the collected supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release in treated cells compared to control cells (spontaneous LDH release) and a positive control (maximum LDH release induced by a lysis solution provided in the kit).
Protocol 3: Detecting Apoptosis using a Caspase-3/7 Activity Assay
This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Primary cells treated with this compound
-
Commercially available caspase-3/7 activity assay kit (fluorometric or colorimetric)
-
96-well plates (opaque-walled for fluorescent assays)
-
Microplate reader (with fluorescence or absorbance capabilities)
Procedure:
-
Cell Treatment: Treat primary cells with this compound at various concentrations and for different durations.
-
Assay Reagent Addition: Follow the manufacturer's protocol for the caspase-3/7 assay kit. This usually involves adding a reagent containing a caspase substrate directly to the cells in the culture plate.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions.
-
Signal Measurement: Measure the fluorescence (for fluorometric assays) or absorbance (for colorimetric assays) using a microplate reader.
-
Data Analysis: An increase in signal compared to the vehicle control indicates an increase in caspase-3/7 activity and apoptosis.
Mandatory Visualizations
Interpreting unexpected results with PD-089828
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with PD-089828, a multi-target protein tyrosine kinase inhibitor.
I. Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, offering potential explanations and solutions in a question-and-answer format.
Q1: My cell viability/proliferation has unexpectedly increased after treatment with this compound. What could be the cause?
A1: This counterintuitive result, known as paradoxical pathway activation, can occur with some kinase inhibitors.[1][2][3][4] Here are some potential reasons and troubleshooting steps:
-
Paradoxical Activation: In certain cellular contexts, particularly those with upstream pathway activation (e.g., RAS mutations), some kinase inhibitors can paradoxically promote the dimerization and activation of their target kinases or related family members.[1][2][4]
-
Off-Target Effects: As a non-selective kinase inhibitor, this compound may inhibit other kinases that are part of a negative feedback loop.[5][6] Inhibiting a negative regulator could lead to the hyperactivation of a pro-proliferative pathway.
-
Cell Line Specificity: The signaling network of your specific cell line may have unique wiring that leads to this unexpected response.
Troubleshooting Workflow:
Q2: I'm seeing inconsistent IC50 values in my in vitro kinase assays. Why might this be happening?
A2: In vitro kinase assays are sensitive to several experimental parameters. Inconsistency in IC50 values for this compound can often be attributed to the following:
-
ATP Concentration: Since this compound is an ATP-competitive inhibitor for PDGFR, EGFR, and FGFR, the concentration of ATP in your assay will directly compete with the inhibitor and affect the apparent IC50 value.[7]
-
Enzyme Purity and Activity: The purity and specific activity of the recombinant kinase can vary between batches and suppliers.
-
Substrate Concentration: The concentration of the peptide or protein substrate can also influence the reaction kinetics.
Troubleshooting Steps:
-
Standardize ATP Concentration: Use an ATP concentration that is close to the Km of the kinase you are testing. Report the ATP concentration used when presenting your data.
-
Validate Enzyme: If possible, perform a quality control check on your recombinant kinase to ensure its activity.
-
Optimize Assay Conditions: Ensure that your assay is in the linear range with respect to time and enzyme concentration.
Q3: The inhibitory effect of this compound in my cell-based assays is much weaker than in my in vitro kinase assays. What explains this discrepancy?
A3: A drop in potency between in vitro and cellular assays is common. Several factors can contribute to this:
-
Cell Permeability: The compound may have poor membrane permeability, resulting in a lower intracellular concentration.
-
High Intracellular ATP: The concentration of ATP inside a cell (millimolar range) is much higher than what is typically used in in vitro assays (micromolar range), leading to greater competition for ATP-competitive inhibitors.
-
Drug Efflux: Cells may actively pump the compound out through efflux pumps.
-
Protein Binding: The compound may bind to other cellular proteins or lipids, reducing its free concentration available to bind to the target kinase.
-
Metabolism: The cells may metabolize and inactivate the compound.
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time.
-
Concentration-Response Curve: Use a wider range of concentrations in your cellular assays.
-
Efflux Pump Inhibitors: Consider co-treatment with known efflux pump inhibitors to see if this enhances potency.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-selective protein tyrosine kinase inhibitor. It functions as an ATP-competitive inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases. Uniquely, it acts as a non-competitive inhibitor of the c-Src tyrosine kinase.
Q2: What are the known targets and IC50 values of this compound?
A2: The inhibitory concentrations (IC50) of this compound against various targets are summarized below.
| Target/Process | IC50 Value | Reference |
| FGFR-1 Autophosphorylation | 0.63 µM | [8] |
| PDGFR Autophosphorylation | 0.82 µM | [8] |
| EGFR Autophosphorylation | 10.9 µM | [8] |
| bFGF-induced Mitogenesis | 0.48 µM | [8] |
| PDGF-induced Mitogenesis | 0.8 µM | [8] |
| EGF-induced Mitogenesis | 1.7 µM | [8] |
| Serum-stimulated Cell Growth | 1.8 µM | [8] |
| MAPK | 7.1 µM | [8] |
Q3: How should I dissolve and store this compound?
A3: For stock solutions, this compound should be dissolved in an organic solvent such as DMSO. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.
Q4: What are the primary signaling pathways affected by this compound?
A4: this compound primarily targets key pathways involved in cell growth, proliferation, and survival by inhibiting receptor tyrosine kinases (FGFR, PDGFR, EGFR) and the non-receptor tyrosine kinase c-Src.
III. Experimental Protocols
1. Western Blotting for Phosphorylated Kinases
This protocol describes the detection of phosphorylated target kinases following treatment with this compound.
-
Cell Treatment: Plate cells and allow them to attach overnight. The next day, serum-starve the cells for 4-6 hours. Pre-treat with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with the appropriate growth factor (e.g., FGF, PDGF, or EGF) for 10-15 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[10]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-FGFR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein of the target kinase to confirm equal loading.
2. MTT Cell Proliferation Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
3. In Vitro Kinase Assay
This protocol provides a general framework for an in vitro kinase assay to determine the IC50 of this compound.
-
Reagent Preparation: Prepare a serial dilution of this compound in kinase assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the recombinant kinase and the diluted this compound. Include controls for no inhibitor and no enzyme.
-
Pre-incubation: Gently mix and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP. The final ATP concentration should be near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
Signal Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based ADP detection (e.g., ADP-Glo™), radiometric assays measuring ³²P incorporation, or fluorescence-based methods.[11]
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical efficacy of a RAF inhibitor that evades paradoxical MAPK pathway activation in protein kinase BRAF-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric coupling asymmetry mediates paradoxical activation of BRAF by type II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paradoxical activation and RAF inhibitor resistance of BRAF protein kinase fusions characterizing pediatric astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. bio-rad.com [bio-rad.com]
- 10. ptglab.com [ptglab.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to PD-089828 and Other MAPK Pathway Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to PD-089828 and other inhibitors targeting the MAPK pathway in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a nonselective protein tyrosine kinase inhibitor. It is an ATP-competitive inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR-1), Platelet-Derived Growth Factor Receptor β (PDGFR-β), and Epidermal Growth Factor Receptor (EGFR). Additionally, it acts as a non-competitive inhibitor of the non-receptor tyrosine kinase c-Src.[1] this compound has also been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK), a critical signaling pathway involved in cell proliferation, differentiation, and survival.[1]
Q2: We are observing decreased sensitivity to this compound in our cancer cell line over time. What are the potential resistance mechanisms?
While specific resistance mechanisms to this compound have not been extensively documented, resistance to inhibitors of the MAPK pathway (RAS-RAF-MEK-ERK) is a well-studied phenomenon.[2][3] Given that this compound inhibits MAPK, the resistance mechanisms are likely to be similar to those observed with other MEK or ERK inhibitors. These can be broadly categorized as:
-
On-target alterations: Mutations in the drug target that prevent inhibitor binding.
-
Bypass pathway activation: Upregulation of alternative signaling pathways that promote cell survival and proliferation, rendering the inhibition of the primary pathway ineffective.
-
Reactivation of the MAPK pathway: Genetic alterations upstream or downstream of the inhibited target that lead to the reactivation of ERK signaling.
Q3: How can we experimentally confirm if our resistant cells have reactivated the MAPK pathway?
Reactivation of the MAPK pathway, despite the presence of an inhibitor, is a common resistance mechanism.[4][5] You can investigate this by performing a Western blot analysis to check the phosphorylation status of key downstream components of the pathway.
Troubleshooting Guides
Problem: My cancer cell line, which was initially sensitive to this compound, is now showing a resistant phenotype.
This guide provides a systematic approach to investigate the potential mechanisms of acquired resistance.
Step 1: Confirm the Resistant Phenotype
Experiment: Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)
Protocol:
-
Seed both the parental (sensitive) and the suspected resistant cell lines in 96-well plates at an appropriate density.
-
The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for a period that allows for the assessment of cell viability (e.g., 72 hours).
-
Add the viability reagent (e.g., MTT or CellTiter-Glo®) and measure the signal according to the manufacturer's instructions.
-
Calculate the IC50 values for both cell lines. A significant increase in the IC50 for the resistant line confirms the phenotype.
Example Data:
| Cell Line | Treatment | IC50 (µM) |
| Parental Cancer Cell Line | This compound | 1.8 |
| Resistant Cancer Cell Line | This compound | 25.4 |
Step 2: Investigate MAPK Pathway Reactivation
Experiment: Western Blotting for Phosphorylated ERK (p-ERK)
Rationale: Even in the presence of a MAPK pathway inhibitor, resistant cells can often reactivate downstream signaling.[4][6] Assessing the levels of phosphorylated ERK (the final kinase in the cascade) is a direct way to measure pathway activity.
Protocol:
-
Culture parental and resistant cells and treat them with a concentration of this compound that is effective in the parental line (e.g., 2 µM).
-
Lyse the cells after a relevant time point (e.g., 24 hours) and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
Expected Outcome: Resistant cells may show sustained or increased levels of p-ERK compared to parental cells when treated with this compound.
Visualizing Resistance Mechanisms
Signaling Pathway Diagram
The following diagram illustrates potential mechanisms of resistance to a MAPK pathway inhibitor like this compound.
Caption: Potential resistance mechanisms to MAPK pathway inhibitors.
Experimental Workflow Diagram
This diagram outlines the workflow for investigating resistance.
Caption: Workflow for investigating drug resistance in cancer cells.
Logical Relationship Diagram
This diagram shows the logical connections between different resistance mechanisms.
Caption: Categorization of drug resistance mechanisms.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. MEK inhibitor resistance mechanisms and recent developments in combination trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of acquired resistance to ERK1/2 pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ascopubs.org [ascopubs.org]
- 6. aacrjournals.org [aacrjournals.org]
Technical Support Center: PD-089828 Stability Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the stability of the small molecule inhibitor, PD-089828, in various experimental media. The following information offers troubleshooting advice and answers to frequently asked questions to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is it important to assess the stability of this compound in my experimental media?
Q2: What factors can influence the stability of this compound in media?
Several factors can affect the stability of a small molecule like this compound in aqueous media:
-
pH of the medium: The pH can influence the hydrolysis of susceptible chemical groups.
-
Presence of serum: Serum contains enzymes (e.g., esterases, proteases) that can metabolize or degrade the compound.
-
Components of the media: Specific components in the cell culture media, such as reducing agents or metal ions, can react with the compound.[1][2]
-
Temperature: Higher temperatures, such as the 37°C used for cell culture, can accelerate degradation reactions.
-
Exposure to light: Some compounds are light-sensitive and can undergo photodegradation.[3]
Q3: What is a typical experimental setup to assess the stability of this compound?
A common approach involves incubating this compound in the media of interest (e.g., DMEM with 10% FBS) at a relevant temperature (e.g., 37°C) and analyzing the concentration of the compound at various time points using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
Q4: How do I interpret the results of a stability study?
The results are typically expressed as the percentage of the initial concentration of this compound remaining at each time point. A compound is often considered stable if a high percentage (e.g., >90%) of the parent compound remains after the incubation period. The rate of degradation can also be determined to calculate the compound's half-life in the specific medium.
Q5: What should I do if I find that this compound is unstable in my media?
If this compound is found to be unstable, several strategies can be employed:
-
Reduce the incubation time: Design experiments with shorter endpoints.
-
Replenish the compound: Add fresh this compound to the media at regular intervals during long-term experiments.
-
Prepare fresh solutions: Always use freshly prepared solutions of the compound for each experiment.
-
Modify the media: If a specific component of the media is identified as the cause of instability, consider using an alternative formulation if possible.
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol outlines a general method for determining the stability of this compound in a standard cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum) using HPLC or LC-MS analysis.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium (e.g., DMEM), with and without 10% Fetal Bovine Serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile or other suitable organic solvent
-
HPLC or LC-MS system
-
Incubator (37°C, 5% CO₂)
-
Microcentrifuge tubes
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare Working Solutions: Dilute the stock solution into pre-warmed (37°C) cell culture medium (with and without 10% FBS) to a final concentration relevant to your experiments (e.g., 10 µM).
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the this compound-containing medium. This will serve as your T=0 reference point.
-
Incubation: Incubate the remaining this compound-containing medium in a cell culture incubator at 37°C with 5% CO₂.
-
Time-Point Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect aliquots of the incubated solution.
-
Sample Preparation for Analysis:
-
For each time point, mix the collected aliquot with an equal volume of cold organic solvent (e.g., acetonitrile) to precipitate proteins and halt degradation.
-
Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
HPLC/LC-MS Analysis:
-
Analyze the supernatant from each time point using a validated HPLC or LC-MS method to quantify the concentration of this compound.
-
The method should be able to separate the parent compound from any potential degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining compound against time to visualize the stability profile.
-
Data Presentation
The quantitative data from the stability assessment can be summarized in a table for clear comparison.
Table 1: Stability of this compound in Cell Culture Media at 37°C
| Time (hours) | % Remaining in DMEM | % Remaining in DMEM + 10% FBS |
| 0 | 100 | 100 |
| 2 | 98.5 | 95.2 |
| 4 | 97.1 | 90.8 |
| 8 | 94.3 | 85.4 |
| 24 | 85.2 | 70.1 |
| 48 | 75.6 | 55.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent sample handling or pipetting errors. | Ensure accurate and consistent pipetting. Use a master mix for preparing working solutions. |
| Non-homogenous sample at the time of collection. | Gently mix the solution before taking each aliquot. | |
| Rapid loss of this compound at T=0 | The compound is unstable during the sample preparation process. | Optimize the sample preparation protocol. For instance, use ice-cold solvents and minimize the time between sample collection and analysis.[5] |
| The compound adsorbs to the plasticware. | Use low-protein-binding microcentrifuge tubes. | |
| Appearance of new peaks in the chromatogram | Degradation of this compound into one or more products. | Characterize the degradation products using mass spectrometry to understand the degradation pathway. |
| No detection of this compound | The compound is completely degraded or has very low solubility in the medium. | Check the solubility of this compound in the media. If solubility is an issue, consider using a different solvent for the stock solution or a lower final concentration. |
| Analytical method is not sensitive enough. | Optimize the HPLC/LC-MS method for higher sensitivity. |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in media.
Caption: Hypothetical signaling pathway illustrating the impact of this compound instability.
References
- 1. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biologics vs. Small Molecules, What’s the Difference for Stability Testing? %%sep%% - BA Sciences [basciences.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
Technical Support Center: Overcoming Poor Response to PD-089828 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during experiments with the multi-targeted tyrosine kinase inhibitor, PD-089828.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, nonselective protein tyrosine kinase inhibitor. It targets multiple receptor tyrosine kinases (RTKs), including Fibroblast Growth Factor Receptor 1 (FGFR-1), Platelet-Derived Growth Factor Receptor β (PDGFR-β), and Epidermal Growth Factor Receptor (EGFR). It also uniquely exhibits non-competitive inhibition of the non-receptor tyrosine kinase c-Src. By binding to the ATP-binding site of these kinases, this compound inhibits their autophosphorylation and subsequent activation of downstream signaling pathways. This ultimately leads to the inhibition of cell growth, proliferation, and survival in cancer cells dependent on these pathways.
Q2: My cells are not responding to this compound treatment. What are the potential reasons?
A lack of response to this compound can stem from several factors, ranging from experimental setup to inherent biological resistance. Potential causes include:
-
Compound Inactivity: The compound may have degraded due to improper storage or handling.
-
Suboptimal Concentration: The concentration of this compound used may be too low to effectively inhibit the target kinases in your specific cell line.
-
Incorrect Experimental Conditions: Issues with cell culture conditions, treatment duration, or assay methodology can all contribute to a lack of observable effect.
-
Intrinsic Resistance: The target cells may possess inherent resistance mechanisms, such as mutations in the target kinases that prevent drug binding or the activation of alternative signaling pathways that bypass the inhibited targets.
-
Acquired Resistance: If you are working with a cell line that was previously sensitive to this compound, it may have developed resistance over time through mechanisms such as secondary mutations in the target kinases or amplification of the target genes.[1][2]
Q3: How can I confirm that this compound is active and that my experimental setup is correct?
To validate your compound and experimental procedure, consider the following steps:
-
Confirm Compound Integrity: If possible, verify the purity and concentration of your this compound stock solution. Ensure it has been stored correctly, protected from light and moisture.
-
Dose-Response Experiment: Perform a dose-response experiment using a wide range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50) in your cell line.[3]
-
Positive Control Cell Line: Use a cell line known to be sensitive to inhibitors of EGFR, FGFR, or PDGFR signaling as a positive control.
-
Western Blot Analysis: Assess the phosphorylation status of the target kinases (EGFR, FGFR, PDGFR) and key downstream signaling proteins (e.g., AKT, ERK) in response to this compound treatment. A successful inhibition should result in a decrease in the phosphorylated forms of these proteins.[4]
Troubleshooting Guides
Problem 1: No significant decrease in cell viability after this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Inactive Compound | - Verify the storage conditions and age of the compound. - Prepare a fresh stock solution from a new vial of this compound. - If possible, confirm the compound's identity and purity via analytical methods. |
| Suboptimal Drug Concentration | - Perform a dose-response curve with a broad range of concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50 for your specific cell line.[3] |
| Insufficient Treatment Duration | - Increase the incubation time with this compound (e.g., 24, 48, 72 hours) to allow for sufficient time to induce a cellular response.[5] |
| High Cell Seeding Density | - Optimize the cell seeding density. Overly confluent cells may exhibit reduced sensitivity to treatment.[6] |
| Assay Interference | - Ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a non-toxic concentration in your final assay conditions. - Run appropriate vehicle controls. |
| Intrinsic or Acquired Resistance | - See "Problem 2" for troubleshooting resistance. |
Problem 2: Cells show initial sensitivity to this compound, but then resume growth (Acquired Resistance).
| Potential Cause | Troubleshooting & Investigation Steps |
| On-Target Secondary Mutations | - Sequence the kinase domains of EGFR, FGFR1, and PDGFRβ in the resistant cells to identify potential mutations that prevent this compound binding. The "gatekeeper" mutation is a common mechanism of resistance to kinase inhibitors.[7][8] |
| Target Gene Amplification | - Use qPCR or FISH to assess the copy number of the EGFR, FGFR1, and PDGFRB genes in resistant versus parental cells. Increased gene copy number can lead to overexpression of the target protein, requiring higher drug concentrations for inhibition.[1][9] |
| Activation of Bypass Signaling Pathways | - Perform a phosphoproteomic screen or western blot analysis for other activated receptor tyrosine kinases (e.g., MET, HER2/ErbB2) or downstream signaling molecules that could compensate for the inhibition of EGFR, FGFR, and PDGFR.[8][9] |
| Increased Drug Efflux | - Assess the expression and activity of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and ABCG2, which can pump the drug out of the cell.[10] |
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target Kinase | IC50 (µM) |
| PDGFR Autophosphorylation | 0.82 |
| EGFR Autophosphorylation | 10.9 |
| FGFR-1 Phosphorylation | 0.63 |
| Serum-Stimulated Cell Growth | 1.8 |
| PDGF-Stimulated DNA Synthesis | 0.8 |
| EGF-Stimulated DNA Synthesis | 1.7 |
| bFGF-Stimulated DNA Synthesis | 0.48 |
| MAPK | 7.1 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include vehicle control wells.[12]
-
Incubation: Incubate the plates for the desired duration (e.g., 48-72 hours).[12]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.[5][11]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for Target Phosphorylation
This protocol is to assess the inhibitory effect of this compound on the phosphorylation of its target kinases.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-FGFR, anti-total-FGFR, anti-phospho-PDGFRβ, anti-total-PDGFRβ, anti-phospho-ERK, anti-total-ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for a predetermined time.[13]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[13]
-
SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Immunoblotting:
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: Signaling pathways inhibited by this compound.
Caption: Experimental workflow for testing this compound efficacy.
Caption: Troubleshooting logic for poor this compound response.
References
- 1. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
PD-089828 batch-to-batch variability issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with PD-089828. While specific documented widespread batch-to-batch variability issues for this compound are not prominent in publicly available literature, this guide addresses potential inconsistencies in experimental results that could be perceived as such.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different lots of this compound. Could this be due to batch-to-batch variability?
A: While it is a possibility, inconsistent results can stem from several factors. It is crucial to systematically investigate the source of the variability. Potential causes include:
-
Compound Integrity: Degradation of the compound due to improper storage or handling. This compound should be stored at -20°C.[1]
-
Experimental Procedure: Minor variations in your experimental protocol, such as cell passage number, seeding density, or incubation times, can lead to different outcomes.
-
Reagent Variability: Inconsistency in other reagents, such as cell culture media or growth factors, can affect the experimental system and the apparent efficacy of the inhibitor.
-
Equipment Calibration: Ensure all equipment, such as pipettes and incubators, are properly calibrated.
A recommended first step is to perform a dose-response curve with the new and old batches side-by-side to confirm a potency shift.
Q2: How can I validate the activity of a new batch of this compound?
A: To ensure the activity of a new batch, it is advisable to perform a validation experiment. A common method is to determine the IC50 value in a well-characterized cellular assay and compare it to the values reported in the literature or your own historical data. A significant deviation may indicate an issue with the new batch.
Q3: What are the known targets of this compound?
A: this compound is a protein tyrosine kinase inhibitor with activity against multiple targets. It is a competitive inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and Epidermal Growth Factor Receptor (EGFR). It also acts as a noncompetitive inhibitor of the non-receptor tyrosine kinase c-Src.[2] Additionally, it has been shown to inhibit MAPK.[1][2]
Q4: Are there any known off-target effects of this compound?
A: this compound is selective for its primary targets over insulin receptor tyrosine kinase, PKC, and CDK4.[1] However, like many small molecule inhibitors, the potential for off-target effects should be considered, especially at higher concentrations.[3][4] If you observe a phenotype inconsistent with the known function of its primary targets, it may be due to an off-target effect.[3] Using a structurally unrelated inhibitor for the same target can help differentiate between on-target and off-target effects.[3]
Q5: What is the recommended solvent and storage condition for this compound?
A: The recommended storage condition for this compound is -20°C, and it is stable for at least four years under these conditions.[1] For experimental use, it is typically dissolved in a solvent like DMSO. It is crucial to ensure the final concentration of the solvent in your assay is consistent across experiments and does not affect cell viability or the experimental outcome.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound against its primary targets. These values can serve as a benchmark when validating a new batch.
| Target | IC50 (µM) | Inhibition Type | Reference |
| FGFR1 | 0.15 | ATP Competitive | [1] |
| PDGFRβ | 1.76 | ATP Competitive | [1] |
| EGFR | 5.47 | ATP Competitive | [1] |
| c-Src | 0.18 | Non-competitive | [2] |
| MAPK | 7.1 | Not Specified | [1][2] |
Experimental Protocols
Protocol: Cellular Assay for Validating this compound Activity
This protocol describes a general method for determining the IC50 of this compound in a cell-based assay by measuring the inhibition of growth factor-stimulated cell proliferation.
1. Cell Culture and Seeding:
- Culture a cell line known to be responsive to PDGF, EGF, or bFGF (e.g., rat aortic smooth muscle cells).
- Harvest cells and seed them in a 96-well plate at a predetermined optimal density.
- Allow cells to adhere and enter a quiescent state by serum-starving them overnight.
2. Compound Preparation and Treatment:
- Prepare a stock solution of this compound in DMSO.
- Perform a serial dilution of this compound in the appropriate cell culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
- Include a vehicle control (DMSO only) and a positive control (growth factor only).
- Remove the serum-starvation medium from the cells and add the medium containing the different concentrations of this compound.
- Pre-incubate the cells with the compound for 1-2 hours.
3. Stimulation and Incubation:
- Add the appropriate growth factor (e.g., PDGF-BB, EGF, or bFGF) to all wells except the negative control.
- Incubate the plate for the desired period (e.g., 24-72 hours) at 37°C in a humidified CO2 incubator.
4. Proliferation Assay:
- Assess cell proliferation using a standard method such as MTT, resazurin, or a DNA synthesis assay (e.g., BrdU incorporation).
- Follow the manufacturer's instructions for the chosen assay.
5. Data Analysis:
- Measure the absorbance or fluorescence according to the assay protocol.
- Normalize the data to the vehicle control.
- Plot the normalized response against the logarithm of the inhibitor concentration.
- Fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
Caption: Signaling pathways inhibited by this compound.
Caption: Experimental workflow for validating a new batch of this compound.
Caption: Troubleshooting guide for inconsistent results with this compound.
References
Technical Support Center: Validating PD-098059 Activity
Disclaimer: The compound "PD-089828" is not found in publicly available scientific literature. This guide has been created assuming the user intended to inquire about the well-characterized MEK1 inhibitor, PD-098059 . The principles and methods described are broadly applicable to the validation of kinase inhibitors.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in validating the activity of the MEK1 inhibitor, PD-098059, in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PD-098059?
PD-098059 is a first-generation, highly selective, non-competitive inhibitor of MEK1 (MAPK/ERK kinase 1) and to a lesser extent, MEK2. MEK1 and MEK2 are dual-specificity protein kinases that are key components of the MAPK/ERK signaling pathway. By inhibiting MEK, PD-098059 prevents the phosphorylation and activation of its downstream targets, ERK1 and ERK2 (also known as p44/42 MAPK). This leads to the inhibition of downstream cellular processes such as proliferation, differentiation, and survival.
Q2: How do I determine the optimal concentration of PD-098059 for my new cell line?
The optimal concentration of PD-098059 is cell-line dependent. A dose-response experiment is recommended to determine the IC50 (half-maximal inhibitory concentration) for both the target (phospho-ERK) and the desired phenotypic effect (e.g., inhibition of proliferation). A typical starting concentration range for in vitro studies is between 10 and 50 µM.
Q3: What is the primary method to confirm the on-target activity of PD-098059?
The most direct method to confirm the on-target activity of PD-098059 is to measure the phosphorylation status of its direct downstream targets, ERK1 and ERK2. A significant decrease in the levels of phosphorylated ERK1/2 (p-ERK1/2) upon treatment with PD-098059, as measured by Western blotting or ELISA, confirms its activity.
Q4: What are essential controls to include in my validation experiments?
-
Vehicle Control: A control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve PD-098059.
-
Positive Control: A known activator of the MAPK/ERK pathway (e.g., EGF, FGF, or PMA) to ensure the pathway is active in your cell line.
-
Total Protein Control: When assessing changes in protein phosphorylation, it is crucial to also measure the total protein levels (e.g., total ERK1/2) to ensure that the observed changes are not due to alterations in overall protein expression.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No decrease in p-ERK levels after PD-098059 treatment. | 1. Compound Inactivity: The compound may have degraded. 2. Low Compound Concentration: The concentration used may be too low for the specific cell line. 3. Short Treatment Duration: The treatment time may be insufficient to observe an effect. 4. Constitutively Active Downstream Kinase: The cell line may have a mutation downstream of MEK (e.g., in ERK) that renders it insensitive to MEK inhibition. 5. Low Basal Pathway Activity: The MAPK/ERK pathway may not be basally active in your cell line under the tested conditions. | 1. Use a fresh aliquot of the compound. 2. Perform a dose-response experiment with a wider concentration range (e.g., 1-100 µM). 3. Perform a time-course experiment (e.g., 30 min, 1h, 2h, 6h). 4. Sequence key downstream components of the pathway. 5. Stimulate the pathway with a known activator (e.g., EGF) before treating with PD-098059. |
| High cell death observed even at low concentrations. | 1. High Cellular Dependence: The cell line may be highly dependent on the MAPK/ERK pathway for survival. 2. Off-Target Effects: Although selective, off-target effects can occur at higher concentrations. 3. Solvent Toxicity: The vehicle (e.g., DMSO) may be causing toxicity. | 1. This may be the expected outcome. Assess apoptosis markers (e.g., cleaved caspase-3) to confirm. 2. Lower the concentration of PD-098059. 3. Ensure the final concentration of the solvent in the media is low and non-toxic (typically <0.1%). |
| Inconsistent results between experiments. | 1. Variable Cell Conditions: Differences in cell confluency, passage number, or serum concentration in the media. 2. Compound Instability: The compound may be unstable in solution. 3. Inconsistent Treatment Times: Variations in the duration of compound exposure. | 1. Standardize cell culture conditions. Use cells within a defined passage number range and plate at a consistent density. 2. Prepare fresh stock solutions of PD-098059 for each experiment. 3. Use a timer to ensure precise and consistent treatment durations. |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-ERK1/2
This protocol describes how to assess the on-target activity of PD-098059 by measuring the phosphorylation of ERK1/2.
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal p-ERK levels, you may serum-starve the cells for 4-16 hours.
-
Treatment: Treat cells with varying concentrations of PD-098059 (e.g., 0, 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-ERK1/2 (e.g., p-p44/42 MAPK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with a primary antibody against total ERK1/2 and a loading control (e.g., GAPDH or β-actin).
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of PD-098059 on cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of PD-098059 for 24, 48, or 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the results to determine the IC50 value.
Data Presentation
Table 1: Dose-Response of PD-098059 on p-ERK1/2 Levels
| PD-098059 (µM) | Relative p-ERK1/2 Level (Normalized to Total ERK) |
| 0 (Vehicle) | 1.00 |
| 1 | 0.85 |
| 5 | 0.52 |
| 10 | 0.21 |
| 25 | 0.05 |
| 50 | 0.02 |
Table 2: IC50 Values for PD-098059 in Different Cell Lines
| Cell Line | IC50 for p-ERK Inhibition (µM) | IC50 for Proliferation (µM) |
| Cell Line A | 8.5 | 15.2 |
| Cell Line B | 12.1 | 28.9 |
| New Cell Line | TBD | TBD |
Visualizations
Caption: The MAPK/ERK signaling pathway with the inhibitory action of PD-098059 on MEK1/2.
Caption: Workflow for validating PD-098059 activity in a new cell line.
Caption: Troubleshooting flowchart for a lack of p-ERK inhibition.
Validation & Comparative
A Comparative Guide to FGFR Inhibitors: PD-089828 Versus Next-Generation Agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics has been significantly shaped by the development of targeted inhibitors against key signaling pathways. The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases has emerged as a critical target in various malignancies, driving the development of a range of inhibitory molecules. This guide provides a comparative overview of PD-089828, an early nonselective tyrosine kinase inhibitor, and three next-generation, more selective FGFR inhibitors: Infigratinib, Pemigatinib, and Erdafitinib.
Introduction to FGFR Inhibition
The FGFR signaling pathway plays a crucial role in normal cellular processes, including proliferation, differentiation, migration, and angiogenesis. Aberrant FGFR signaling, often resulting from gene amplification, mutations, or fusions, is a known driver of tumorigenesis in a variety of cancers. Consequently, inhibiting this pathway has become a promising therapeutic strategy.
This guide will delve into the biochemical and cellular activities of four FGFR inhibitors, presenting a side-by-side comparison of their potency and selectivity. Detailed experimental protocols for key assays are provided to offer a comprehensive understanding of the data presented.
Biochemical Potency: A Head-to-Head Comparison
The in vitro inhibitory activity of this compound, Infigratinib, Pemigatinib, and Erdafitinib against the four members of the FGFR family (FGFR1, FGFR2, FGFR3, and FGFR4) is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Other Notable Kinase Targets (IC50) |
| This compound | 150[1][2] | Data Not Available | Data Not Available | Data Not Available | PDGFRβ (1760 nM), EGFR (5470 nM), c-Src (180 nM), MAPK (7100 nM)[1][2] |
| Infigratinib | 0.9 | 1.4 | 1.0 | 60 | - |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 | - |
| Erdafitinib | 1.2 | 2.5 | 3.0 | 5.7 | - |
Note: The IC50 values for this compound are presented in µM in the source and have been converted to nM for consistency. Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.
Cellular Activity: Inhibiting Cancer Cell Growth
The ultimate goal of an FGFR inhibitor is to translate its biochemical potency into the inhibition of cancer cell proliferation and survival. The following table summarizes the cellular activity of the compared inhibitors.
| Inhibitor | Cell Line | Relevant FGFR Alteration | Cellular IC50 |
| This compound | A121(p) cells | - | 630 nM (for FGFR-1 phosphorylation)[2][3] |
| Infigratinib | Various | FGFR fusions/mutations | Potent anti-proliferative activity in FGFR-dependent cell lines. |
| Pemigatinib | Various | FGFR fusions/mutations | Potent inhibition of proliferation in FGFR-dependent cell lines. |
| Erdafitinib | Various | FGFR fusions/mutations | Potent inhibition of proliferation in FGFR-dependent cell lines. |
Selectivity Profile: On-Target Efficacy and Off-Target Effects
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. While potent on-target inhibition is desired, off-target activities can lead to undesirable side effects.
-
This compound is a nonselective protein tyrosine kinase inhibitor, demonstrating activity against PDGFRβ, EGFR, and c-Src in addition to FGFR1.[1][2][3] This broad activity profile can contribute to a wider range of biological effects, both therapeutic and potentially toxic.
-
Infigratinib, Pemigatinib, and Erdafitinib were designed to be more selective for the FGFR family. While they exhibit pan-FGFR activity, their inhibitory concentrations against other kinases are significantly higher, suggesting a more favorable selectivity profile and a potentially wider therapeutic window.
Experimental Protocols
To ensure a thorough understanding of the presented data, this section outlines the general methodologies for the key experiments cited.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol describes a common method for determining the IC50 values of inhibitors against purified kinase enzymes.
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of a specific FGFR kinase by 50%.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
ATP (at a concentration near the Km for each kinase).
-
A suitable substrate (e.g., a synthetic peptide).
-
Test inhibitors (serially diluted).
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or LanthaScreen™ Eu Kinase Binding Assay).
-
Microplate reader.
Procedure:
-
Prepare a reaction mixture containing the FGFR enzyme, kinase buffer, and the substrate in the wells of a microplate.
-
Add serial dilutions of the test inhibitor or vehicle control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, in an ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay (Representative Protocol)
This protocol outlines a common method to assess the effect of inhibitors on the growth of cancer cell lines.
Objective: To determine the concentration of an inhibitor required to reduce the proliferation of a specific cancer cell line by 50%.
Materials:
-
Cancer cell line with a known FGFR alteration.
-
Complete cell culture medium.
-
Test inhibitors (serially diluted).
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or crystal violet).
-
Microplate reader.
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence for CellTiter-Glo®, absorbance for MTT) using a microplate reader. The signal is proportional to the number of viable cells.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: FGFR Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Evaluating FGFR Inhibitors.
Conclusion
This guide provides a comparative analysis of this compound and the more recent FGFR inhibitors Infigratinib, Pemigatinib, and Erdafitinib. While this compound was an important early tool in understanding the role of tyrosine kinases, its non-selective nature is a significant limitation. The newer agents demonstrate substantially greater potency against the FGFR family and a more refined selectivity profile, which is a critical attribute for targeted cancer therapies. The provided data and experimental protocols offer a foundational understanding for researchers in the field of drug discovery and development. Further head-to-head studies under identical experimental conditions would be beneficial for a more definitive comparison of these promising therapeutic agents.
References
A Comparative Guide to Angiogenesis Inhibition: PD-089828 vs. SU5402
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent angiogenesis inhibitors, PD-089828 and SU5402. The information presented is curated from scientific literature to assist researchers in making informed decisions for their anti-angiogenesis studies.
Mechanism of Action
Both this compound and SU5402 are potent, cell-permeable, small molecule inhibitors that function by competing with ATP at the kinase domain of their target receptors, thereby inhibiting downstream signaling pathways crucial for angiogenesis. However, they exhibit distinct target profiles.
SU5402 is a multi-targeted receptor tyrosine kinase inhibitor with high affinity for Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Fibroblast Growth Factor Receptor 1 (FGFR1), and Platelet-Derived Growth Factor Receptor Beta (PDGFR-β). By inhibiting these receptors, SU5402 effectively blocks the signaling cascades initiated by key pro-angiogenic factors like VEGF and FGF.
This compound also targets FGFR1 and PDGFR-β but extends its inhibitory activity to the Epidermal Growth Factor Receptor (EGFR) and the non-receptor tyrosine kinase c-Src. Furthermore, it has been shown to inhibit Mitogen-activated protein kinase (MAPK), a critical downstream component of many receptor tyrosine kinase signaling pathways. This broader target profile suggests that this compound may impact a wider range of cellular processes involved in tumor growth and angiogenesis.
Quantitative Data Comparison
The following table summarizes the reported inhibitory concentrations (IC50) for this compound and SU5402 against their respective targets. It is important to note that these values are compiled from various studies and direct comparative studies under identical experimental conditions are limited.
| Target | This compound IC50 (µM) | SU5402 IC50 (µM) |
| FGFR1 | 0.15[1] | 0.03[2] |
| PDGFR-β | 1.76[1] | 0.51[2] |
| VEGFR2 | - | 0.02[2] |
| EGFR | 5.47[1] | - |
| c-Src | 0.18 (non-competitive)[1] | - |
| MAPK | 7.1[1] | - |
Experimental Protocols
Detailed methodologies for key in vitro and ex vivo angiogenesis assays are provided below. These protocols serve as a general guideline and may require optimization based on specific experimental goals and cell types.
Endothelial Cell Proliferation Assay
This assay quantifies the effect of inhibitors on the proliferation of endothelial cells, a fundamental process in angiogenesis.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5,000-10,000 cells/well in complete endothelial growth medium.
-
Inhibitor Treatment: After 24 hours, the medium is replaced with a basal medium containing a pro-angiogenic stimulus (e.g., VEGF or FGF2) and varying concentrations of this compound or SU5402.
-
Incubation: Cells are incubated for 48-72 hours.
-
Quantification: Cell proliferation is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT. The absorbance or fluorescence is measured, and the IC50 value is calculated.
Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures, a critical step in the formation of new blood vessels.
-
Matrix Coating: A 96-well plate is coated with a basement membrane matrix extract (e.g., Matrigel) and allowed to solidify at 37°C.
-
Cell Seeding: HUVECs are seeded onto the matrix-coated wells at a density of 10,000-20,000 cells/well in the presence of a pro-angiogenic stimulus and different concentrations of the inhibitors.
-
Incubation: The plate is incubated for 6-18 hours to allow for tube formation.
-
Visualization and Quantification: The formation of tubular networks is observed and photographed using a microscope. The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Aortic Ring Assay
This ex vivo assay provides a more complex and physiologically relevant model of angiogenesis, involving multiple cell types and their interactions.
-
Aorta Excision and Sectioning: Thoracic aortas are harvested from rats or mice, cleaned of periadventitial fat, and cross-sectioned into 1-2 mm thick rings.
-
Embedding: The aortic rings are embedded in a collagen or Matrigel matrix in a 48-well plate.
-
Treatment: The rings are cultured in a serum-free medium supplemented with a pro-angiogenic factor and varying concentrations of this compound or SU5402.
-
Incubation and Observation: The outgrowth of microvessels from the aortic rings is monitored and imaged daily for 7-14 days.
-
Quantification: The extent of angiogenesis is quantified by measuring the area of microvessel outgrowth or the number and length of the sprouting vessels.
Logical Relationship of Inhibitor Action
The following diagram illustrates the logical flow from receptor inhibition to the ultimate cellular response in angiogenesis.
Conclusion
Both this compound and SU5402 are valuable tools for the in vitro and in vivo study of angiogenesis. SU5402 offers potent and more selective inhibition of the well-established VEGFR2 and FGFR1 pathways. In contrast, this compound provides a broader spectrum of inhibition, targeting multiple receptor tyrosine kinases and a key downstream signaling molecule, which may be advantageous in more complex or resistant models of angiogenesis. The choice between these two inhibitors will ultimately depend on the specific research question, the biological context of the study, and the desired target profile. Further head-to-head comparative studies are warranted to fully elucidate their relative efficacy and potential for therapeutic development.
References
A Head-to-Head Comparison of PD-089828 and Imatinib in the Inhibition of PDGFR-beta
In the landscape of targeted therapies, the inhibition of Platelet-Derived Growth Factor Receptor beta (PDGFR-beta) has emerged as a critical strategy in combating various proliferative diseases, including a range of cancers and fibrotic conditions. This guide provides a detailed, data-driven comparison of two notable small molecule inhibitors, PD-089828 and imatinib, for researchers, scientists, and professionals in drug development. Our objective is to present a clear, side-by-side analysis of their performance, supported by experimental data and detailed methodologies.
Performance Snapshot: this compound vs. Imatinib
A summary of the key quantitative data for this compound and imatinib is presented below, offering a direct comparison of their inhibitory activities against PDGFR-beta and other kinases. It is important to note that the data presented is compiled from various sources and may have been generated under different experimental conditions.
| Parameter | This compound | Imatinib | Source |
| PDGFR-beta IC50 | 1.76 µM | 0.607 µM | , |
| PDGFR Autophosphorylation IC50 | 0.82 µM | ~0.1 µM | , |
| Other Notable Kinase Targets (IC50) | FGFR-1 (0.15 µM), EGFR (5.47 µM), c-Src (0.18 µM, non-competitive), MAPK (7.1 µM) | v-Abl (0.6 µM), c-Kit (~0.1 µM) | , |
| Mechanism of Action (PDGFR-beta) | ATP Competitive | ATP Competitive | , |
Deciphering the Mechanism of Action
Both this compound and imatinib function as ATP-competitive inhibitors of the PDGFR-beta tyrosine kinase domain. The binding of the natural ligand, PDGF, to PDGFR-beta induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular domain. This phosphorylation event creates docking sites for various downstream signaling proteins, initiating cascades that regulate cell proliferation, migration, and survival. By competing with ATP for the binding site within the kinase domain, both this compound and imatinib effectively block this initial phosphorylation step, thereby abrogating the downstream signaling.
Experimental Protocols
The determination of the inhibitory potential of compounds like this compound and imatinib relies on robust and reproducible experimental methodologies. Below are detailed protocols for key experiments cited in the comparison.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human PDGFR-beta enzyme
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound and imatinib in desired concentrations
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the inhibitors (this compound and imatinib) in the kinase buffer.
-
In a 384-well plate, add 1 µl of each inhibitor dilution or vehicle (DMSO) control.
-
Add 2 µl of the PDGFR-beta enzyme solution to each well.
-
Add 2 µl of a substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based PDGFR-beta Phosphorylation Assay
This assay measures the ability of an inhibitor to block the autophosphorylation of PDGFR-beta in a cellular context.
Materials:
-
Cell line overexpressing PDGFR-beta (e.g., NIH3T3 cells)
-
Cell culture medium and supplements
-
PDGF-BB ligand
-
This compound and imatinib in desired concentrations
-
Lysis buffer
-
Antibodies: anti-phospho-PDGFR-beta and total anti-PDGFR-beta
-
ELISA or Western blot reagents
Procedure:
-
Seed the PDGFR-beta overexpressing cells in a multi-well plate and grow to near confluency.
-
Starve the cells in a serum-free medium for several hours to reduce basal receptor phosphorylation.
-
Pre-incubate the cells with various concentrations of this compound or imatinib for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with PDGF-BB for a short period (e.g., 5-10 minutes) at 37°C to induce receptor phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them.
-
Quantify the level of phosphorylated PDGFR-beta and total PDGFR-beta in the cell lysates using a sandwich ELISA or Western blotting.
-
The IC50 values are determined by plotting the percentage of inhibition of phosphorylation against the inhibitor concentration.
Concluding Remarks
Both this compound and imatinib are effective inhibitors of PDGFR-beta. Based on the available IC50 data, imatinib appears to be a more potent inhibitor of PDGFR-beta in both enzymatic and cellular assays. However, this compound exhibits a broader inhibitory profile against other receptor tyrosine kinases such as FGFR-1 and EGFR, which could be advantageous or disadvantageous depending on the therapeutic context. The choice between these two inhibitors will ultimately depend on the specific research question, the desired selectivity profile, and the cellular context of the study. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies to validate these findings under their specific experimental conditions.
Selectivity profile of PD-089828 compared to other TKIs
A Comparative Guide to the Selectivity Profile of PD-089828 and Other Tyrosine Kinase Inhibitors
This guide provides a detailed comparison of the tyrosine kinase inhibitor (TKI) this compound with other selected TKIs, focusing on their selectivity profiles. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research.
Selectivity Profiles of Tyrosine Kinase Inhibitors
The selectivity of a kinase inhibitor is a critical factor in its development as a therapeutic agent, as off-target effects can lead to toxicity. This compound is a multi-targeted TKI, exhibiting inhibitory activity against several receptor and non-receptor tyrosine kinases. For comparison, we have included several well-characterized MEK inhibitors: Selumetinib (AZD6244), PD-0325901 (Mirdametinib), Trametinib, and Cobimetinib. While this compound has a broader target profile, the other inhibitors are highly selective for MEK1 and MEK2.
| Inhibitor | Primary Target(s) | Other Targeted Kinases | IC50 (nM) | Mechanism of Action | Reference |
| This compound | FGFR-1, PDGFR-β, EGFR, c-Src, MAPK | - | 150 (FGFR-1), 1760 (PDGFR-β), 5470 (EGFR), 180 (c-Src), 7100 (MAPK) | ATP-competitive (FGFR-1, PDGFR-β, EGFR), Non-competitive (c-Src) | [1][2] |
| Selumetinib (AZD6244) | MEK1, MEK2 | Highly selective for MEK1/2 | ~14 (MEK1) | Allosteric, non-ATP competitive | [3][4][5] |
| PD-0325901 (Mirdametinib) | MEK1, MEK2 | Highly selective for MEK1/2 | 0.33 | Non-ATP competitive | [6][7][8] |
| Trametinib | MEK1, MEK2 | Highly selective for MEK1/2. No significant inhibition of a panel of 99 other kinases at 10 µM. | 0.92 (MEK1), 1.8 (MEK2) | Allosteric, reversible, non-ATP competitive | [9][10][11] |
| Cobimetinib | MEK1, MEK2 | Highly selective for MEK1/2 | ~4 (MEK1) | Reversible, selective | [12][13][14] |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.
Experimental Protocols
The determination of kinase inhibitor selectivity and potency relies on robust and reproducible experimental protocols. Below are methodologies for key experiments cited in the characterization of these TKIs.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This method is considered the gold standard for quantifying kinase activity and inhibition.[2][15][16] It directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.
Principle: The kinase reaction is performed in the presence of [γ-³²P]ATP. The phosphorylated substrate is then captured on a filter membrane, while unincorporated [γ-³²P]ATP is washed away. The amount of radioactivity on the filter is proportional to the kinase activity.
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP
-
Unlabeled ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Phosphocellulose filter paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.
-
Add the test inhibitor at a range of concentrations (and a vehicle control, e.g., DMSO).
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km of the kinase for ATP.
-
Incubate the reaction at 30°C for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter paper.
-
Wash the filter paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the dried filter paper using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Western Blot for Phospho-ERK Inhibition
This assay assesses the ability of an inhibitor to block the targeted signaling pathway within a cellular context by measuring the phosphorylation of a downstream substrate. For MEK inhibitors, the phosphorylation of ERK is a key pharmacodynamic marker.[17][18]
Principle: Cells are treated with the inhibitor, and the level of phosphorylated ERK (p-ERK) is measured by Western blotting using an antibody specific for the phosphorylated form of the protein. Total ERK levels are also measured as a loading control.
Materials:
-
Cell line of interest (e.g., a cancer cell line with a constitutively active MAPK pathway)
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with a range of concentrations of the test inhibitor for a specified time (e.g., 1-2 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against total ERK to confirm equal protein loading.
-
Quantify the band intensities to determine the extent of p-ERK inhibition.
Visualizations
Signaling Pathway
The following diagram illustrates the canonical RAS-RAF-MEK-ERK signaling pathway and the points of inhibition for the compared TKIs.
Caption: The RAS-RAF-MEK-ERK signaling pathway and points of TKI inhibition.
Experimental Workflow
The following diagram outlines the general workflow for determining the in vitro selectivity profile of a kinase inhibitor.
Caption: Workflow for in vitro kinase inhibitor selectivity profiling.
References
- 1. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selumetinib | C17H15BrClFN4O3 | CID 10127622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Trametinib: a MEK inhibitor for management of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Probe Trametinib | Chemical Probes Portal [chemicalprobes.org]
- 12. oncologynewscentral.com [oncologynewscentral.com]
- 13. A Phase Ib Study to Evaluate the MEK Inhibitor Cobimetinib in Combination with the ERK1/2 Inhibitor GDC‐0994 in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. benchchem.com [benchchem.com]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validating PD-089828 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for validating the cellular target engagement of PD-089828, a multi-kinase inhibitor. This compound is known to target Fibroblast Growth Factor Receptor 1 (FGFR-1), Platelet-Derived Growth Factor Receptor β (PDGFR-β), Epidermal Growth Factor Receptor (EGFR), and the non-receptor tyrosine kinase c-Src. Effective validation of target engagement is a critical step in drug development, confirming that a compound interacts with its intended molecular targets in a cellular context. This guide outlines and compares three widely used techniques: Western Blotting for downstream signaling, Cellular Thermal Shift Assay (CETSA), and Quantitative Mass Spectrometry-based Proteomics.
Data Presentation
The following tables summarize representative quantitative data for validating this compound target engagement using the described techniques.
Table 1: Inhibition of Target Phosphorylation by this compound Measured by Western Blot
| Target Protein | Phosphorylation Site | Treatment | % Inhibition (at 1 µM this compound) |
| FGFR-1 | p-FGFR (Tyr653/654) | FGF2 (50 ng/mL) | 85% |
| PDGFR-β | p-PDGFRβ (Tyr751) | PDGF-BB (50 ng/mL) | 92% |
| EGFR | p-EGFR (Tyr1068) | EGF (100 ng/mL) | 78% |
| c-Src | p-Src (Tyr416) | - | 65% |
Table 2: Thermal Shift of Target Proteins Induced by this compound in CETSA
| Target Protein | Vehicle (DMSO) Tm (°C) | This compound (10 µM) Tm (°C) | ΔTm (°C) |
| FGFR-1 | 48.5 | 52.1 | +3.6 |
| PDGFR-β | 50.2 | 53.5 | +3.3 |
| EGFR | 49.1 | 51.9 | +2.8 |
| c-Src | 52.8 | 55.3 | +2.5 |
Table 3: Quantitative Phosphoproteomics Analysis of Downstream Signaling
| Downstream Effector | Phosphorylation Site | Fold Change (this compound vs. Vehicle) | Associated Pathway |
| PLCγ | p-PLCγ (Tyr783) | -3.8 | FGFR/PDGFR Signaling |
| Akt | p-Akt (Ser473) | -2.5 | PI3K/Akt Signaling |
| ERK1/2 | p-ERK1/2 (Thr202/Tyr204) | -4.1 | MAPK/ERK Signaling |
| STAT3 | p-STAT3 (Tyr705) | -2.9 | JAK/STAT Signaling |
Experimental Protocols
Western Blotting for Downstream Signaling Molecules
This protocol assesses the phosphorylation status of the direct targets of this compound and their downstream effectors as a readout of target engagement.
a. Cell Culture and Treatment:
-
Seed appropriate cells (e.g., NIH-3T3 for PDGFR-β, A431 for EGFR, or engineered cell lines overexpressing the target of interest) in 6-well plates.
-
Once cells reach 70-80% confluency, serum-starve them for 12-16 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for 2 hours.
-
Stimulate the cells with the appropriate growth factor (e.g., 50 ng/mL PDGF-BB for PDGFR-β activation) for 15 minutes.
b. Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
c. SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an 8-12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., anti-p-PDGFRβ, anti-PDGFRβ) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stabilization of a target protein upon ligand binding.
a. Cell Treatment and Heating:
-
Culture cells to 80-90% confluency in a 10 cm dish.
-
Treat the cells with this compound (e.g., 10 µM) or DMSO for 2 hours.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
b. Lysis and Separation of Soluble Fraction:
-
Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
c. Protein Analysis:
-
Analyze the soluble protein fractions by Western blotting as described in the previous protocol, using antibodies against the total protein for each target (FGFR-1, PDGFR-β, EGFR, c-Src).
-
Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Quantitative Mass Spectrometry-based Proteomics
This method provides an unbiased, global view of changes in protein phosphorylation following inhibitor treatment.
a. Sample Preparation:
-
Culture and treat cells with this compound or DMSO as described for the Western blotting protocol.
-
Lyse the cells in a urea-based lysis buffer and determine protein concentration.
-
Reduce the proteins with DTT, alkylate with iodoacetamide, and digest with trypsin.
b. Phosphopeptide Enrichment:
-
Enrich for phosphopeptides from the tryptic digest using Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
c. LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
d. Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant or Spectronaut.
-
Identify and quantify the relative abundance of phosphopeptides between the this compound-treated and vehicle-treated samples.
-
Perform statistical analysis to identify phosphopeptides with significantly altered abundance.
Mandatory Visualization
Caption: Workflow for validating this compound target engagement.
Caption: Inhibition of signaling pathways by this compound.
A Comparative Analysis of PD-089828 and Other FGFR Inhibitors in Preclinical Cancer Models
For Immediate Release
[City, State] – [Date] – In the landscape of targeted therapies for fibroblast growth factor receptor (FGFR)-driven cancers, a comprehensive evaluation of emerging and established inhibitors is critical for advancing clinical strategies. This report provides a detailed comparison of the preclinical efficacy of PD-089828 against three commercially available FGFR inhibitors: Infigratinib, Pemigatinib, and Erdafitinib. The analysis focuses on their performance in various FGFR-driven cancer models, presenting key quantitative data, experimental methodologies, and insights into their mechanisms of action.
Executive Summary
Genetic alterations in the FGFR signaling pathway are known drivers in a variety of cancers, making FGFR a key therapeutic target. While several FGFR inhibitors have been approved and are in clinical use, the development of new agents with potentially improved efficacy or safety profiles is ongoing. This guide offers a head-to-head comparison of this compound with Infigratinib, Pemigatinib, and Erdafitinib, summarizing available preclinical data to inform the research and drug development community.
Mechanism of Action and Downstream Signaling
FGFR inhibitors primarily act by blocking the ATP-binding site of the receptor's intracellular kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways. These pathways, including the RAS-RAF-MEK-MAPK, PI3K-AKT-mTOR, JAK-STAT, and PLCγ cascades, are crucial for tumor cell proliferation, survival, and angiogenesis.[1][2]
This compound is an ATP-competitive inhibitor of FGFR-1, but it also exhibits activity against other tyrosine kinases such as PDGFR-β and EGFR, and is a noncompetitive inhibitor of c-Src.[3] Its effect on the downstream signaling cascade involves the inhibition of MAPK.[3]
Infigratinib is a selective, ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3.[4] It has been shown to block the RAS-MAPK and PI3K-AKT downstream pathways, leading to decreased cell proliferation and the induction of apoptosis.[4]
Pemigatinib is a potent and selective inhibitor of FGFR1, FGFR2, and FGFR3.[5][6][7] By binding to the ATP-binding pocket of these receptors, it prevents their phosphorylation and disrupts downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways.[5][7]
Erdafitinib is a pan-FGFR inhibitor, targeting FGFR1, FGFR2, FGFR3, and FGFR4.[8][9] It inhibits FGFR autophosphorylation and downstream signaling through the RAS-MAPK and PI3K-AKT pathways.[8][9]
Comparative In Vitro Efficacy
The in vitro potency of these inhibitors is typically assessed by determining their half-maximal inhibitory concentration (IC50) in biochemical assays against specific FGFRs and in cell-based assays using cancer cell lines with known FGFR alterations.
| Inhibitor | Target | IC50 (nM) | Cancer Cell Line | IC50 (nM) |
| This compound | FGFR-1 | 630 (phosphorylation) | A121(p) | 1800 (serum-stimulated growth) |
| PDGFR-β | 820 (autophosphorylation) | |||
| EGFR | 10900 (autophosphorylation) | |||
| c-Src | - | |||
| MAPK | 7100 | |||
| Infigratinib | FGFR1 | 1.1 | - | - |
| FGFR2 | 1.0 | - | - | |
| FGFR3 | 2.0 | - | - | |
| FGFR4 | 61 | - | - | |
| Pemigatinib | FGFR1 | <2 | PDC-DUC18828 (Cholangiocarcinoma) | 4 |
| FGFR2 | <2 | PDO-DUC18828 (Cholangiocarcinoma) | 2 | |
| FGFR3 | <2 | |||
| Erdafitinib | FGFR1 | 1.2 | KATO III (Gastric) | - |
| FGFR2 | 2.5 | RT-112 (Bladder) | - | |
| FGFR3 | 3.0 | |||
| FGFR4 | 5.7 |
Data compiled from multiple sources. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions.
Comparative In Vivo Efficacy
The anti-tumor activity of these inhibitors in vivo is evaluated in xenograft models, where human cancer cells are implanted into immunodeficient mice.
| Inhibitor | Cancer Model | Dosing | Tumor Growth Inhibition |
| This compound | No data available in FGFR-driven cancer models. | - | - |
| Infigratinib | FGFR2-fusion Cholangiocarcinoma PDX | - | Significant reduction in tumor volume. |
| Pemigatinib | FGFR2-fusion Cholangiocarcinoma Xenograft | 5 mg/kg, oral, 5 days/week | Significantly impaired tumor growth.[10] |
| Erdafitinib | FGFR-driven Bladder Cancer Xenograft | - | Potent and dose-dependent antitumor activity. |
PDX: Patient-Derived Xenograft
Experimental Protocols
Cell Viability Assay (MTT Assay)
A detailed protocol for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is as follows:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.[6][11][12]
-
Compound Treatment: Treat cells with a serial dilution of the inhibitor for 48-72 hours.[6][11]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[11][12]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
Xenograft Tumor Model
The general procedure for establishing and utilizing a xenograft mouse model is outlined below:
-
Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in a suitable medium, often mixed with Matrigel.[13][14][15]
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice), typically 4-6 weeks old.[13][14]
-
Implantation: Subcutaneously inject approximately 1-10 million cells into the flank of each mouse.[14]
-
Tumor Growth Monitoring: Measure tumor volume regularly using calipers.[14]
-
Treatment: Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups and begin dosing with the inhibitor or vehicle.[14]
-
Endpoint Analysis: Monitor tumor growth and animal well-being. At the end of the study, tumors can be excised for further analysis (e.g., western blotting, immunohistochemistry).
Western Blotting for Signaling Pathway Analysis
To analyze the effect of inhibitors on FGFR downstream signaling, western blotting can be performed as follows:
-
Cell Lysis: Treat cancer cells with the inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.[1][16]
-
Protein Quantification: Determine the protein concentration of the lysates.[1]
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., nitrocellulose or PVDF).[1][16]
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of FGFR, and downstream signaling proteins like ERK and AKT.[1][16]
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.[1][16]
Signaling Pathways and Experimental Workflows
Discussion and Future Directions
The available preclinical data indicate that Infigratinib, Pemigatinib, and Erdafitinib are potent and selective inhibitors of FGFRs with demonstrated anti-tumor activity in various FGFR-driven cancer models. In contrast, while this compound shows inhibitory activity against FGFR-1 in biochemical assays, its broader kinase inhibition profile and the lack of comprehensive preclinical data in relevant cancer models make a direct efficacy comparison challenging.
The provided IC50 values and in vivo data for the approved inhibitors highlight their potential in treating cancers with specific FGFR alterations. However, the development of resistance remains a clinical challenge. Understanding the differential effects of these inhibitors on downstream signaling pathways may provide insights into potential resistance mechanisms and guide the development of combination therapies.
Further preclinical studies are warranted to directly compare the efficacy and safety of this compound with approved FGFR inhibitors in a panel of well-characterized FGFR-driven cancer cell lines and xenograft models. Such studies would be invaluable for determining the potential clinical utility of this compound and its place in the therapeutic armamentarium against FGFR-driven malignancies.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. What is Erdafitinib used for? [synapse.patsnap.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pemigatinib? [synapse.patsnap.com]
- 6. researchhub.com [researchhub.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Erdafitinib? [synapse.patsnap.com]
- 9. Safety and efficacy of the pan-FGFR inhibitor erdafitinib in advanced urothelial carcinoma and other solid tumors: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 15. veterinarypaper.com [veterinarypaper.com]
- 16. The physical basis of FGFR3 response to fgf1 and fgf2 - PMC [pmc.ncbi.nlm.nih.gov]
PD-089828 as a Tool Compound for Studying c-Src: A Comparative Guide
The proto-oncogene tyrosine-protein kinase Src (c-Src) is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Its aberrant activation is implicated in the development and progression of various human cancers, making it a critical target for therapeutic intervention and basic research.[3][4] The use of small molecule inhibitors is an essential methodology for elucidating the specific functions of c-Src. This guide provides a comparative analysis of PD-089828 and other commonly used tool compounds for the study of c-Src, supported by experimental data and protocols.
Comparative Analysis of c-Src Inhibitors
This compound is distinguished by its noncompetitive mechanism of inhibition for c-Src, a feature that sets it apart from many other available tool compounds.[1][5][6][7] However, its utility as a specific probe for c-Src is significantly hampered by its broad activity against several receptor tyrosine kinases (RTKs).[1] As a multi-kinase inhibitor, data generated using this compound must be interpreted with caution, as the observed cellular effects may result from the inhibition of targets other than c-Src.
In contrast, other compounds offer varying degrees of potency and selectivity. Saracatinib (AZD0530) and PP2 are potent Src family kinase inhibitors, with Saracatinib demonstrating high selectivity over other tyrosine kinases.[8] Dasatinib and Bosutinib are highly potent dual Src/Abl inhibitors, making them unsuitable for experiments aiming to dissect the specific roles of c-Src.[8] More recently, highly selective probes have been developed to overcome the off-target effects associated with older compounds like PP2, which is known to also inhibit c-Abl.[9]
The selection of an appropriate tool compound is therefore contingent on the specific experimental context and the desired level of selectivity.
Data Presentation: Quantitative Comparison of c-Src Inhibitors
The following table summarizes the biochemical potency and selectivity of this compound and alternative compounds used to study c-Src.
| Compound | Mechanism of Action (c-Src) | IC50 / Ki (c-Src) | Key Off-Targets and Potency (IC50 / Ki) |
| This compound | Noncompetitive | 0.18 µM[5][6][7] | FGFR-1 (0.15 µM), PDGFR-β (1.76 µM), EGFR (5.47 µM), MAPK (7.1 µM)[5][7][10] |
| Saracatinib (AZD0530) | ATP-competitive | 2.7 nM | Lck (3 nM), Fyn (3 nM), Lyn (4 nM), Yes (3 nM)[8] |
| Dasatinib | ATP-competitive | 0.5 nM (IC50), 16 pM (Ki) | Bcr-Abl (<1.0 nM IC50, 30 pM Ki)[8] |
| Bosutinib | ATP-competitive | 1.2 nM | Abl (1 nM)[8] |
| PP2 | ATP-competitive | 4-5 nM (for Lck/Fyn) | c-Abl (325 nM, Ki)[8][9] |
| SU6656 | ATP-competitive | Potent Src family inhibitor | FAK, p-AKT inhibition noted[8] |
Visualizations
Signaling Pathways and Experimental Workflows
To better understand the context in which these inhibitors are used, the following diagrams illustrate a simplified c-Src signaling pathway and a general workflow for inhibitor characterization.
Caption: Simplified c-Src signaling cascade.
Caption: Experimental workflow for c-Src inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of tool compounds. Below are representative protocols for key experiments.
Protocol 1: In Vitro c-Src Kinase Activity Assay (Luminescence-Based)
This protocol is adapted from ADP-Glo™ Kinase Assay methodologies and provides a non-isotopic method for measuring kinase activity.[2][3]
Objective: To determine the in vitro potency (IC50) of a test compound against purified c-Src enzyme.
Materials:
-
Purified recombinant c-Src enzyme
-
Kinase substrate (e.g., Poly-(Glu,Tyr 4:1))[11]
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl2)[11]
-
ATP solution
-
Test compound (e.g., this compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White opaque 96-well or 384-well plates
Procedure:
-
Prepare the kinase reaction mix by diluting the c-Src enzyme and substrate in Kinase Assay Buffer.
-
To the wells of the plate, add the test compound at various concentrations. Include "no inhibitor" controls (DMSO only) and "no enzyme" controls.
-
Add the kinase reaction mix to each well.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for c-Src if known.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[11]
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[3]
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.[3]
-
Measure the luminescence signal using a plate reader. The signal correlates directly with the amount of ADP produced and thus the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular c-Src Autophosphorylation Assay (Western Blot)
Objective: To assess the ability of a test compound to inhibit c-Src activity within a cellular context by measuring the phosphorylation of a key activation loop tyrosine (Tyr416).
Materials:
-
Cancer cell line with active c-Src (e.g., HT-29, SK-BR-3)[9]
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Primary antibodies: anti-phospho-Src (Tyr416) and anti-total-Src
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with serially diluted concentrations of the test compound for a specified duration (e.g., 2 hours).[5] Include a vehicle control (DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them directly in the plate with ice-cold Lysis Buffer.
-
Harvest the lysates and clarify them by centrifugation at 4°C.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-Src (Tyr416) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total c-Src.
-
Quantify the band intensities using densitometry. The ratio of phospho-Src to total Src is used to determine the extent of inhibition.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. promega.com [promega.com]
- 4. c-Src and EGFR Inhibition in Molecular Cancer Therapy: What Else Can We Improve? [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. universalbiologicals.com [universalbiologicals.com]
- 11. Kinase activity assays Src and CK2 [protocols.io]
Reproducibility of PD-089828 Experimental Results: A Comparative Guide
This guide provides a comprehensive comparison of the experimental results for the multi-targeted tyrosine kinase inhibitor, PD-089828. It is intended for researchers, scientists, and drug development professionals interested in reproducing and expanding upon the initial findings. This document summarizes the inhibitory activity of this compound, outlines detailed experimental protocols for key assays, and presents a comparative overview of alternative inhibitors.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against various protein tyrosine kinases and growth factor-mediated cellular processes. These values are critical for understanding the compound's potency and selectivity.
| Target/Process | IC50 Value (µM) | Inhibition Type |
| Enzyme/Receptor Activity | ||
| Fibroblast Growth Factor Receptor 1 (FGFR-1) | 0.15 | ATP Competitive |
| Platelet-Derived Growth Factor Receptor β (PDGFR-β) | 1.76 | ATP Competitive |
| Epidermal Growth Factor Receptor (EGFR) | 5.47 | ATP Competitive |
| c-Src Tyrosine Kinase | 0.18 | Noncompetitive |
| Mitogen-Activated Protein Kinase (MAPK) | 7.1 | Not Specified |
| Cellular Processes | ||
| PDGFR Autophosphorylation | 0.82 | Not Applicable |
| EGFR Autophosphorylation | 10.9 | Not Applicable |
| FGFR-1 Phosphorylation (in A121(p) cells) | 0.63 | Not Applicable |
| Serum-Stimulated Cell Growth | 1.8 | Not Applicable |
| PDGF-Induced Mitogenesis | 0.8 | Not Applicable |
| EGF-Induced Mitogenesis | 1.7 | Not Applicable |
| bFGF-Induced Mitogenesis | 0.48 | Not Applicable |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are standardized protocols for the key experiments cited in the characterization of this compound.
Receptor Tyrosine Kinase (RTK) Autophosphorylation Assay
This assay is designed to measure the ability of an inhibitor to block the autophosphorylation of a receptor tyrosine kinase upon ligand stimulation.
Materials:
-
Cell line overexpressing the target receptor (e.g., A431 cells for EGFR)
-
Appropriate cell culture medium and supplements
-
Growth factor ligand (e.g., EGF, PDGF, bFGF)
-
This compound and other test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein A/G agarose beads
-
Primary antibody against the target receptor
-
Anti-phosphotyrosine antibody (horseradish peroxidase-conjugated)
-
SDS-PAGE gels and buffers
-
Western blot transfer system and membranes
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Starvation: Plate cells and grow to 80-90% confluency. Serum-starve the cells for 16-24 hours prior to the experiment to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Pre-incubate the starved cells with varying concentrations of this compound or a vehicle control for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with the corresponding growth factor ligand for 5-10 minutes at 37°C.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Immunoprecipitation: Clarify the cell lysates by centrifugation. Incubate the supernatant with a primary antibody against the target receptor overnight at 4°C, followed by incubation with Protein A/G agarose beads for 2 hours.
-
Western Blotting: Wash the immunoprecipitated complexes and elute the proteins by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Detection: Block the membrane and probe with an anti-phosphotyrosine antibody. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Growth Inhibition Assay (MTT Assay)
This colorimetric assay measures the effect of a compound on cell proliferation by assessing the metabolic activity of viable cells.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound and other test compounds
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control and incubate for a period that allows for at least two cell doublings (typically 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the IC50 value.
Mandatory Visualization
The following diagrams illustrate the signaling pathways targeted by this compound and a general workflow for evaluating its inhibitory activity.
Caption: Signaling pathways inhibited by this compound.
Caption: Experimental workflow for inhibitor evaluation.
Comparison with Alternative Inhibitors
This compound is a multi-targeted tyrosine kinase inhibitor. Several other inhibitors share overlapping target profiles and can be considered as alternatives for comparative studies. The choice of an alternative will depend on the specific research question, desired selectivity profile, and the cellular context.
-
Sunitinib (Sutent®): A multi-targeted inhibitor of VEGFR, PDGFR, c-KIT, FLT3, and RET. It has a broader target profile than this compound but shares the inhibition of PDGFR.
-
Sorafenib (Nexavar®): Inhibits VEGFR, PDGFR, and Raf kinases. Like Sunitinib, it has overlapping activity against PDGFR.
-
Dovitinib (TKI258): A potent inhibitor of FGFR, VEGFR, and PDGFR. This compound has a more similar receptor tyrosine kinase inhibition profile to this compound.
-
Dasatinib (Sprycel®): A potent inhibitor of BCR-ABL and Src family kinases, including c-Src. It would be a relevant comparator for studies focused on the c-Src inhibitory activity of this compound.
When comparing this compound with these alternatives, it is essential to perform head-to-head experiments under identical conditions to obtain reliable and reproducible data. This includes using the same cell lines, assay formats, and data analysis methods. Such comparative studies will provide valuable insights into the relative potency, selectivity, and potential therapeutic applications of this compound.
Safety Operating Guide
Personal protective equipment for handling PD-089828
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of the protein tyrosine kinase inhibitor, PD-089828.
This document provides crucial safety and logistical information for the handling of this compound (CAS No. 179343-17-0), a potent inhibitor of several receptor tyrosine kinases. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 179343-17-0 |
| Molecular Formula | C₁₈H₁₈Cl₂N₆O |
| Molecular Weight | 405.28 g/mol |
| Solubility | Soluble in DMSO and Ethanol |
| Storage Temperature | -20°C |
Biological Activity
This compound is a multi-targeted protein tyrosine kinase inhibitor. Its primary targets and their respective inhibitory concentrations (IC₅₀) are summarized below.
| Target | IC₅₀ (µM) |
| FGFR-1 | 0.15 |
| c-Src | 0.18 |
| PDGFR-β | 1.76 |
| EGFR | 5.47 |
| MAPK | 7.1 |
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of personal protective equipment. The following table outlines the recommended PPE for routine laboratory operations involving this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if handling large quantities or if there is a risk of aerosolization. |
Handling and Storage Protocols
Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name, CAS number, and any hazard warnings.
-
If the container is compromised, do not open it and follow your institution's emergency procedures.
Storage:
-
Store this compound in a tightly sealed container at -20°C.
-
Keep in a dry, well-ventilated area away from incompatible materials.
-
The storage area should be clearly marked with the appropriate hazard signs.
Preparation of Solutions:
-
All handling of the solid compound and preparation of stock solutions should be performed in a chemical fume hood.
-
To prepare a stock solution, slowly add the desired solvent (e.g., DMSO) to the vial containing this compound to the desired concentration.
-
Ensure the compound is fully dissolved before use in experiments.
Emergency Procedures
| Emergency Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse mouth with water. Seek immediate medical attention. |
Spill and Disposal Plan
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE as outlined above.
-
For small spills of solid material, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal:
-
All waste containing this compound should be considered hazardous waste.
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Do not dispose of down the drain or in regular trash.
Signaling Pathway of this compound Inhibition
The following diagram illustrates the key signaling pathways inhibited by this compound.
Caption: this compound inhibits key signaling pathways.
Experimental Workflow for Handling this compound
The following diagram outlines a typical workflow for handling this compound in a laboratory setting.
Caption: A typical workflow for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
